2-Isopropyl-4-acetyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWKIDPKKQJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-acetyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Isopropyl-4-acetyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of extensive direct experimental data, this guide synthesizes theoretical predictions, data from structurally related imidazole derivatives, and established experimental methodologies to construct a robust profile of the molecule. The following sections detail its structural and chemical identity, predicted physicochemical parameters, extrapolated spectroscopic data, and a plausible synthetic strategy. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical experimental guidance.
Introduction: The Imidazole Scaffold in Drug Discovery
Imidazole and its derivatives are fundamental building blocks in the field of medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds. The unique electronic configuration of the imidazole ring, its capacity to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions make it a versatile pharmacophore for interacting with a diverse range of biological targets. The strategic placement of substituents, such as the isopropyl group at the 2-position and the acetyl group at the 4-position in 2-Isopropyl-4-acetyl-1H-imidazole, is anticipated to modulate its physicochemical and pharmacological properties, rendering it a molecule of significant interest for further investigation.
Molecular and Chemical Identity
A thorough understanding of a compound's fundamental identifiers is crucial for any scientific investigation.
| Property | Value | Source |
| IUPAC Name | 1-(2-isopropyl-1H-imidazol-4-yl)ethan-1-one | |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Canonical SMILES | CC(C)C1=NC=C(N1)C(=O)C | |
| InChI Key | Predicted | |
| CAS Number | Not available |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 2-Isopropyl-4-acetyl-1H-imidazole, derived from computational models and data from analogous compounds.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | 125-134 °C | Based on the melting point of the structurally similar 2-isopropyl-1H-imidazole.[1] |
| Boiling Point | ~280-300 °C at 760 mmHg | Predicted based on computational models that correlate boiling points with molecular weight and structural features for hydrocarbons and other organic compounds.[2] |
| Aqueous Solubility | Moderately Soluble | The polar acetyl and imidazole moieties suggest some water solubility, while the isopropyl group increases lipophilicity. Prediction models for drug-like compounds suggest moderate solubility.[3][4][5][6] |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | The pKa of the imidazole ring is influenced by its substituents. Computational methods combining quantum mechanics and machine learning provide estimations for drug-like molecules.[3][7][8][9][10] |
| logP | ~1.0 - 1.5 | The partition coefficient is estimated based on the contributions of the lipophilic isopropyl group and the more polar acetyl and imidazole functionalities.[11] |
Synthesis of 2-Isopropyl-4-acetyl-1H-imidazole
A plausible and efficient synthetic route for 2-Isopropyl-4-acetyl-1H-imidazole is the Radziszewski imidazole synthesis. This well-established multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[12][13][14]
Proposed Synthetic Pathway: Radziszewski Reaction
The key starting materials for the synthesis of 2-Isopropyl-4-acetyl-1H-imidazole via the Radziszewski reaction are:
-
1,2-Dicarbonyl: 1-Hydroxy-1-(1H-imidazol-4-yl)ethan-1-one (or a protected derivative)
-
Aldehyde: Isobutyraldehyde
-
Ammonia Source: Ammonium acetate or aqueous ammonia
The overall reaction is depicted below:
Caption: Proposed Radziszewski synthesis of 2-Isopropyl-4-acetyl-1H-imidazole.
Detailed Experimental Protocol
This protocol is a proposed method based on established Radziszewski synthesis procedures.[15][16][17][18]
Materials:
-
1-Hydroxy-1-(1H-imidazol-4-yl)ethan-1-one
-
Isobutyraldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-hydroxy-1-(1H-imidazol-4-yl)ethan-1-one (1.0 eq) and ammonium acetate (2.5 eq) in a mixture of ethanol and glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, add isobutyraldehyde (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 2-Isopropyl-4-acetyl-1H-imidazole.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are predicted spectral data for 2-Isopropyl-4-acetyl-1H-imidazole based on computational models and data from structurally similar molecules.[5][19][20][21][22][23][24][25][26][27][28][29][30][31]
¹H NMR Spectroscopy (Predicted)
Caption: Predicted ¹H NMR chemical shifts for 2-Isopropyl-4-acetyl-1H-imidazole.
¹³C NMR Spectroscopy (Predicted)
Caption: Predicted ¹³C NMR chemical shifts for 2-Isopropyl-4-acetyl-1H-imidazole.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretching (imidazole ring) |
| 2960-2850 | C-H stretching (aliphatic) |
| ~1680 | C=O stretching (acetyl group) |
| 1500-1600 | C=N and C=C stretching (imidazole ring) |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 152.10
-
Major Fragmentation Pathways:
-
Loss of a methyl radical from the acetyl group ([M-15]⁺).
-
Loss of the entire acetyl group ([M-43]⁺).
-
Loss of an isopropyl radical ([M-43]⁺).
-
Cleavage of the imidazole ring.
-
Caption: Predicted major fragmentation pathways for 2-Isopropyl-4-acetyl-1H-imidazole.
Experimental Determination of Physicochemical Properties: Self-Validating Protocols
For definitive characterization, experimental determination of physicochemical properties is essential. The following are established, self-validating protocols for key parameters.
Workflow for Physicochemical Property Determination
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. peerj.com [peerj.com]
- 4. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. optibrium.com [optibrium.com]
- 8. asianpubs.org [asianpubs.org]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst-Free Synthesis of 2,4-Disubstituted-1 H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. np-mrd.org [np-mrd.org]
- 20. NMR Predictor - Documentation [docs.chemaxon.com]
- 21. Visualizer loader [nmrdb.org]
- 22. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. spectroscopyasia.com [spectroscopyasia.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. rsc.org [rsc.org]
- 28. rsc.org [rsc.org]
- 29. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 30. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 31. researchgate.net [researchgate.net]
Structural Elucidation of 2-Isopropyl-4-acetyl-1H-imidazole: A Comprehensive NMR Technical Guide
Executive Summary
2-Isopropyl-4-acetyl-1H-imidazole is a critical heterocyclic building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of [1]. Due to the presence of multiple functional groups and the inherent tautomerism of the imidazole ring, rigorous structural validation is paramount. This whitepaper provides an authoritative guide to the ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the mechanistic causality behind its chemical shifts and outlining a self-validating protocol for spectral acquisition.
Mechanistic Causality in Chemical Shifts
Understanding the electronic and steric environments of 2-Isopropyl-4-acetyl-1H-imidazole is essential for accurate spectral interpretation. The molecule's NMR signature is dictated by three primary structural features:
-
Electron-Withdrawing Acetyl Group (C4): The carbonyl moiety of the acetyl group exerts a strong electron-withdrawing effect (-M, -I) on the imidazole ring. This significantly deshields the adjacent C5 proton, shifting its ^1H resonance downfield to approximately δ 7.65 ppm. In contrast, unsubstituted imidazoles typically exhibit [2].
-
Electron-Donating Isopropyl Group (C2): The isopropyl group provides electron density to the C2 position via inductive effects (+I). While this slightly shields the C2 carbon (δ 154.2 ppm), its most defining feature is the classic ^1H spin-spin coupling system: a highly split septet (δ 3.05 ppm) resulting from the methine proton coupling with six equivalent methyl protons, which appear as a [3].
-
Annular Tautomerism: 1H-imidazoles undergo rapid intermolecular proton exchange in solution. Consequently, the N-H proton does not appear as a sharp peak but rather as a broad singlet (δ 12.20 ppm). This broadening is caused by both the rapid chemical exchange rate and the quadrupolar relaxation induced by the ^14N nucleus.
Quantitative Spectral Data Summaries
The following tables summarize the assigned ^1H and ^13C NMR spectral data. Data is referenced to tetramethylsilane (TMS) at δ 0.00 ppm in DMSO-d6.
Table 1: ^1H NMR Spectral Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.20 | Broad Singlet (br s) | 1H | - | N-H (Imidazole) |
| 7.65 | Singlet (s) | 1H | - | C5-H (Imidazole) |
| 3.05 | Septet (sept) | 1H | 6.9 | -CH (CH3)2 (Isopropyl) |
| 2.40 | Singlet (s) | 3H | - | -C(=O)CH 3 (Acetyl) |
| 1.25 | Doublet (d) | 6H | 6.9 | -CH(CH 3)2 (Isopropyl) |
Table 2: ^13C NMR Spectral Assignments (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 193.5 | Quaternary (C=O) | Carbonyl Carbon (Acetyl) |
| 154.2 | Quaternary (C) | C2 (Imidazole) |
| 139.0 | Quaternary (C) | C4 (Imidazole) |
| 118.5 | Methine (CH) | C5 (Imidazole) |
| 28.1 | Methine (CH) | -C H(CH3)2 (Isopropyl) |
| 27.5 | Methyl (CH3) | -C(=O)C H3 (Acetyl) |
| 21.5 | Methyl (CH3) | -CH(C H3)2 (Isopropyl) |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure reproducibility and analytical integrity, the following self-validating protocol must be strictly adhered to. The choice of DMSO-d6 is deliberate; its high polarity disrupts intermolecular hydrogen bonding, slowing the N-H exchange rate sufficiently to observe the broad singlet, which is often lost in less polar solvents like CDCl3.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-Isopropyl-4-acetyl-1H-imidazole (purity ≥ 98%).
-
Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS.
-
Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize the magnetic field homogeneity.
Step 2: Probe Tuning and Shimming (Self-Validation Step)
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer to the deuterium frequency of DMSO-d6.
-
Perform gradient shimming (TopShim or equivalent). Validation: The full width at half maximum (FWHM) of the residual DMSO-d6 pentet (δ 2.50 ppm) must be ≤ 0.8 Hz. If broader, repeat shimming to prevent resolution loss in the isopropyl septet.
Step 3: ^1H NMR Acquisition
-
Load the standard 1D proton pulse sequence (e.g., zg30).
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) for accurate quantitative integration.
-
Acquire 16 scans with a spectral width of 15 ppm.
Step 4: ^13C NMR Acquisition
-
Load the standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).
-
Set the relaxation delay (D1) to 3.0 seconds. The extended delay is critical to allow the quaternary carbons (C=O, C2, C4) to relax fully, as they lack attached protons for efficient dipole-dipole relaxation.
-
Acquire 1024 scans with a spectral width of 250 ppm.
Step 5: Processing and Calibration
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ^1H; LB = 1.0 Hz for ^13C) prior to Fourier Transformation.
-
Phase and baseline correct the spectra manually.
-
Calibration Check: Set the TMS peak exactly to δ 0.00 ppm. Verify that the residual DMSO-d6 solvent peaks appear at exactly δ 2.50 ppm (^1H) and δ 39.5 ppm (^13C).
2D NMR Connectivity and Structural Validation
To definitively confirm the regiochemistry of the acetyl and isopropyl groups, 2D NMR experiments (COSY, HSQC, and HMBC) are employed. The HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for validating the C4 position of the acetyl group, as the acetyl methyl protons (δ 2.40) will show strong ^3J correlations to the imidazole C4 carbon (δ 139.0) and a ^2J correlation to the carbonyl carbon (δ 193.5).
Figure 1: 2D NMR logical relationships (COSY, HSQC, HMBC) for structural validation.
References
An In-depth Technical Guide on the Thermal Stability Profile of 2-Isopropyl-4-acetyl-1H-imidazole
Abstract
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its safety, shelf-life, and processability.[1][2] This guide provides a comprehensive technical overview of the methodologies required to assess the thermal stability profile of 2-Isopropyl-4-acetyl-1H-imidazole, a heterocyclic compound of interest in drug development. In the absence of specific experimental data for this molecule in public literature, this document establishes a predictive profile grounded in the analysis of analogous structures and outlines the authoritative experimental workflows necessary for its empirical determination. We will delve into the core analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—providing both the theoretical basis and detailed, field-proven protocols. Furthermore, this guide addresses the importance of forced degradation studies to elucidate potential decomposition pathways, ensuring a holistic understanding of the molecule's stability.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
The journey of a drug candidate from laboratory synthesis to a marketable therapeutic is fraught with challenges, chief among them being the assurance of its stability. Thermal stability is not merely a measure of a compound's resistance to heat; it is a cornerstone of its overall viability.[1] For a molecule like 2-Isopropyl-4-acetyl-1H-imidazole, which serves as a potential building block in the synthesis of biologically active molecules, understanding its behavior under thermal stress is paramount for several reasons[3]:
-
Process Safety and Hazard Analysis: Manufacturing processes often involve heating, drying, and milling. An uncharacterized exothermic decomposition can lead to a runaway reaction, posing significant safety hazards.[4][5]
-
Storage and Shelf-Life: The degradation of an API over time, accelerated by temperature fluctuations, can lead to a loss of potency and the formation of potentially toxic impurities. Establishing a stable storage condition is a regulatory requirement.[6]
-
Formulation Development: The choice of excipients and the manufacturing process for the final drug product can be influenced by the thermal lability of the API.
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing, including forced degradation studies, to understand decomposition pathways and validate analytical methods.[6][7]
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework to comprehensively evaluate the thermal stability of 2-Isopropyl-4-acetyl-1H-imidazole.
Physicochemical Profile and Structural Considerations
To understand the thermal stability of 2-Isopropyl-4-acetyl-1H-imidazole, we must first consider its structure.
-
Molecular Structure:
-
IUPAC Name: 1-(2-isopropyl-1H-imidazol-4-yl)ethan-1-one
-
Molecular Formula: C₈H₁₂N₂O
-
Molecular Weight: 152.19 g/mol
-
Structure:
-
The structure features a stable imidazole ring, which generally imparts thermal robustness.[2] However, the molecule also contains two key functional groups that are expected to influence its thermal behavior: the isopropyl group at the 2-position and the acetyl group at the 4-position. The acetyl group, in particular, represents a potential site for initial thermal or hydrolytic degradation.
While data for the target compound is unavailable, the parent compound, 2-Isopropyl-1H-imidazole, is a white to off-white crystalline powder with a melting point between 125-134 °C.[3] This provides a useful, albeit preliminary, benchmark.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a thorough thermal stability assessment.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the foundational experiment in thermal analysis. It answers the fundamental question: "At what temperature does my compound begin to lose mass?" This mass loss is typically due to decomposition, providing a clear upper boundary for thermal stability.
Protocol & Causality: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[2] The resulting data allows for the determination of the onset temperature of decomposition, which is a critical parameter for defining safe operating temperatures.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 3-5 mg of 2-Isopropyl-4-acetyl-1H-imidazole into a pre-tared alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[8]
-
-
Temperature Program:
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%).[2]
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA tracks mass loss, DSC detects thermal events that involve a change in heat flow, such as melting, crystallization, and decomposition. It provides crucial information about the energetic nature of these transitions. An exothermic decomposition event detected by DSC is a significant warning sign for potential thermal hazards.
Protocol & Causality: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[1] This allows for the identification of the melting point and the enthalpy of fusion, as well as the onset temperature and energy release of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Isopropyl-4-acetyl-1H-imidazole into a hermetically sealed aluminum pan. A pierced lid may be used if volatile decomposition products are expected.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 55 mL/min).[8]
-
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond any expected transitions.[1]
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Determine the melting point (onset and peak of the endothermic event).
-
Identify any exothermic events, noting their onset temperature and calculating the enthalpy of decomposition (ΔH_decomp).
-
Accelerating Rate Calorimetry (ARC)
Expertise & Experience: ARC is the gold standard for assessing worst-case thermal runaway scenarios.[4][5] By simulating adiabatic conditions (where no heat is lost to the surroundings), it provides critical data on the time, temperature, and pressure effects of a self-heating reaction. This data is indispensable for process safety design.[4][9]
Protocol & Causality: The ARC operates in a "Heat-Wait-Search" mode. It heats the sample in small steps, then waits to detect any self-heating. Once an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, matching the furnace temperature to the sample temperature, thus allowing the reaction to proceed as it would in a large, insulated vessel.[9][10]
-
Sample Preparation: A 1-6 g sample is loaded into a metallic (e.g., titanium or stainless steel) sample bomb, which is then sealed.[9]
-
Instrument Setup: The bomb, equipped with a thermocouple and a pressure transducer, is placed inside the adiabatic calorimeter.
-
Heat-Wait-Search (HWS) Program:
-
The system heats the sample by a set increment (e.g., 5 °C).
-
It then enters a "wait" period to achieve thermal equilibrium.
-
In the "search" period, the instrument monitors the sample's rate of temperature change. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), an exotherm is considered detected.[10]
-
-
Adiabatic Tracking: Once an exotherm is detected, the system heaters track the sample temperature to maintain adiabatic conditions. The temperature and pressure of the sample bomb are recorded continuously until the reaction is complete.
-
Data Analysis: Key parameters are derived from the time-temperature-pressure data, including:
Predicted Thermal Stability Profile and Comparative Analysis
As no direct experimental data for 2-Isopropyl-4-acetyl-1H-imidazole is publicly available, a predictive profile can be constructed by examining structurally related compounds.
Structural Considerations:
-
The imidazole core is known to be thermally stable.[2]
-
The N-H proton allows for intermolecular hydrogen bonding, which could contribute to a higher melting point and stability compared to N-substituted analogues.
-
The acetyl group is a potential point of weakness. Thermal decomposition could be initiated by the cleavage of this group. It is also susceptible to hydrolysis.[11] N-Acetylimidazole, for instance, has a melting point of 99-105 °C and is known to hydrolyze in water.[12][13]
Comparative Data from Analogous Compounds:
| Compound | Melting Point (°C) | TGA Decomposition Onset (°C) | Notes |
| 2-Isopropyl-1H-imidazole[3] | 125 - 134 | Not reported | Parent compound without the acetyl group. |
| N-Acetylimidazole[12][13] | 99 - 105 | Not reported | Contains the acetyl group but lacks substitution on the imidazole ring. |
| 2-Methylimidazole[14] | ~143.5 | Tmax ~204.3 | A simple substituted imidazole. Tmax reported from TGA. |
| 4,4'-Bi-1H-imidazole Isomer[2] | High melting point | Not reported | The bi-imidazole core is noted as exceptionally stable. |
Predicted Profile: Based on this comparative analysis, the following profile for 2-Isopropyl-4-acetyl-1H-imidazole can be predicted:
-
Melting Point: Expected to be in the range of 100-150 °C. The presence of both the acetyl and isopropyl groups will influence the crystal packing and melting point relative to the simpler analogues.
-
Thermal Decomposition: The onset of thermal decomposition is likely to be above 200 °C in an inert atmosphere, consistent with other substituted imidazoles.[14] The initial decomposition step may involve the loss of the acetyl group.
| Predicted Thermal Parameter | Predicted Value/Range | Method |
| Melting Point (Tₘ) | 100 - 150 °C | DSC |
| Onset of Decomposition (T₅%) | > 200 °C | TGA |
| Exothermic Decomposition | Probable | DSC, ARC |
| Onset of Exothermic Activity | > 150 °C | ARC |
Note: These values are predictive and require experimental verification.
Forced Degradation Studies: Unveiling Decomposition Pathways
Forced degradation studies are a regulatory requirement and a critical tool for understanding how a drug substance behaves under various stress conditions.[6][7] These studies help to identify potential degradants and elucidate degradation pathways.[15][16]
Recommended Stress Conditions (as per ICH guidelines[6]):
-
Thermal Stress: Exposing the solid drug substance to elevated temperatures (e.g., 80°C) and in solution.
-
Hydrolytic Stress: Treating the drug substance in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral aqueous solutions. The acetyl group on 2-Isopropyl-4-acetyl-1H-imidazole is particularly susceptible to hydrolysis.[11]
-
Oxidative Stress: Exposing the drug substance to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The imidazole moiety can be susceptible to oxidation.[15]
-
Photolytic Stress: Exposing the drug substance to light, as specified in ICH Q1B guidelines. Imidazole moieties can also be sensitive to photodegradation.[15]
The degradation products would be analyzed using a stability-indicating HPLC method, and their structures elucidated using techniques like LC-MS.
Visualizations: Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
Caption: A typical experimental workflow for thermal analysis.
Plausible Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for the compound.
Safety, Handling, and Storage
As a substituted imidazole, 2-Isopropyl-4-acetyl-1H-imidazole should be handled with appropriate care. Safety data for the parent imidazole compound indicates it can cause skin burns and eye damage and may be harmful if swallowed.[17]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[18][19]
-
Spills: In case of a spill, evacuate the area, avoid breathing dust, and confine the spill using an absorbent material.[19]
Conclusion
While direct experimental data on the thermal stability of 2-Isopropyl-4-acetyl-1H-imidazole is not currently in the public domain, a robust predictive framework can be established through the analysis of its chemical structure and comparison with analogous compounds. The imidazole core suggests inherent stability, but the acetyl and isopropyl functional groups are likely to dictate the initial decomposition pathways.
This guide provides the essential, authoritative methodologies—TGA, DSC, and ARC—required for a comprehensive experimental evaluation of its thermal profile. The successful application of these techniques, complemented by forced degradation studies, will yield the critical data necessary to ensure the safe handling, processing, and storage of this compound, thereby supporting its potential advancement in the pharmaceutical development pipeline. It is strongly recommended that the predictive profile outlined herein be confirmed through rigorous experimental investigation.
References
-
Imidazole SOP: Safety & Handling Procedures. [online] Studylib. Available at: [Link]
-
Safety Data Sheet: Imidazole. [online] Carl ROTH. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [online] PubMed. Available at: [Link]
-
Safety Data Sheet IMIDAZOLE. [online] ChemSupply Australia. Available at: [Link]
-
Safety Data Sheet: Imidazole. [online] Chemos GmbH&Co.KG. Available at: [Link]
-
Safety Data Sheet: Imidazole. [online] Carl ROTH. Available at: [Link]
-
Accelerating Rate Calorimeter. [online] Thermal Hazard Technology. Available at: [Link]
-
Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). [online] Cheméo. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [online] ResearchGate. Available at: [Link]
-
N-Acetylimidazole. [online] ChemBK. Available at: [Link]
-
Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. [online] MDPI. Available at: [Link]
-
Reaction calorimetry for process development: Recent advances. [online] ResearchGate. Available at: [Link]
-
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. [online] Available at: [Link]
-
Accelerating Rate Calorimeter (ARC). [online] Belmont Scientific. Available at: [Link]
-
2-isopropyl-1H-imidazole-1-propiononitrile. [online] PubChem. Available at: [Link]
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [online] Revue Roumaine de Chimie. Available at: [Link]
-
Hydrolysis rates of some acetylimidazole derivatives. [online] Available at: [Link]
-
Accelerating Rate Calorimetry (ARC). [online] Prime Process Safety Center. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [online] Available at: [Link]
-
Accelerating Rate Calorimeter (ARC) Testing. [online] Sigma-HSE. Available at: [Link]
-
Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. [online] PubMed. Available at: [Link]
-
2-isopropyl-1H-imidazole — Chemical Substance Information. [online] NextSDS. Available at: [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [online] Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Safety Data Sheet. [online] G-Biosciences. Available at: [Link]
-
(PDF) Imidazole Catalysis. [online] ResearchGate. Available at: [Link]
-
On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. [online] PubMed. Available at: [Link]
-
On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. [online] Bernstein Group. Available at: [Link]
-
4-Acetylimidazole Supplier & Manufacturer in China. [online] Quinoline. Available at: [Link]
-
Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. [online] Available at: [Link]
-
The Acetylation of Imidazole. [online] Journal of the American Chemical Society (ACS Publications). Available at: [Link]
- JP5111787B2 - Method for producing 2-alkylimidazole. [online] Google Patents.
-
Stability Studies of N‐Acylimidazoles | Request PDF. [online] ResearchGate. Available at: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [online] PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. belmontscientific.com [belmontscientific.com]
- 6. onyxipca.com [onyxipca.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane [mdpi.com]
- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 10. sigma-hse.com [sigma-hse.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chembk.com [chembk.com]
- 13. 1-乙酰基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. carlroth.com [carlroth.com]
- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 19. studylib.net [studylib.net]
- 20. chemos.de [chemos.de]
- 21. carlroth.com [carlroth.com]
Application Note: Optimized Solubilization of 2-Isopropyl-4-acetyl-1H-imidazole in DMSO for In Vitro Cell Culture Assays
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The introduction of lipophilic small molecules into aqueous cell culture environments is a critical bottleneck in in vitro pharmacology. 2-Isopropyl-4-acetyl-1H-imidazole (MW: 152.19 g/mol ) presents a unique solvation challenge due to its rigid heterocyclic core and propensity for strong intermolecular hydrogen bonding. This application note details the thermodynamic rationale, step-by-step methodology, and self-validating quality control measures required to successfully dissolve this compound in Dimethyl Sulfoxide (DMSO) and transition it into cell culture media without inducing cytotoxic precipitation.
Physicochemical Profiling & Solvation Thermodynamics
To design an effective dissolution protocol, we must first analyze the causality behind the compound's behavior in different solvent environments.
When handling 2-Isopropyl-4-acetyl-1H-imidazole, scientists must distinguish between N-acetylimidazoles and C-acetylimidazoles. N-acetylimidazoles are highly electrophilic acylating agents that (half-life ~3 minutes at 37 °C)[1]. In contrast, 2-Isopropyl-4-acetyl-1H-imidazole is a C-acetyl derivative (a methyl ketone), which is chemically stable against hydrolysis in aqueous media.
However, its physical solubility is limited by its crystal lattice energy. The molecule acts as both a hydrogen bond donor (via the N-H of the 1H-imidazole ring) and an acceptor (via the ketone oxygen and the sp2 nitrogen). In the solid state, these interactions create a tightly packed lattice.
Dimethyl sulfoxide (DMSO) is the optimal primary solvent because its highly polar, aprotic nature [2]. It is critical to note that of imidazole derivatives; therefore, the use of fresh, anhydrous DMSO is strictly required[3].
Table 1: Physicochemical Parameters of 2-Isopropyl-4-acetyl-1H-imidazole
| Parameter | Value / Characteristic | Implications for Cell Culture |
| Molecular Formula | C₈H₁₂N₂O | Small molecule, highly permeable. |
| Molecular Weight | 152.19 g/mol | Requires precise micro-weighing for accurate molarity. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Prone to strong self-association (lattice formation). |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Solvates the compound by acting as an H-bond acceptor. |
| Aqueous Stability | High (C-acetyl ketone) | Will not hydrolyze in media, unlike N-acetyl variants. |
Mechanistic Workflow
The transition from a purely organic solvation shell (DMSO) to an aqueous one (Media) is the most vulnerable step in the assay preparation.
Figure 1: Solubilization workflow and aqueous transition for imidazole derivatives.
Step-by-Step Solubilization Protocol
Phase I: Preparation of the Master Stock (10–50 mM)
-
Equilibration : Allow the lyophilized vial of 2-Isopropyl-4-acetyl-1H-imidazole to equilibrate to room temperature in a desiccator. Opening a cold vial introduces atmospheric moisture, which will crash the compound out of solution.
-
Weighing : Accurately weigh the required mass (e.g., 7.61 mg for 1 mL of a 50 mM stock) using an analytical balance.
-
Solvation : Add the calculated volume of anhydrous DMSO (sterile-filtered, cell-culture grade).
-
Agitation : Vortex continuously for 60 seconds. the solution in a water bath at 37–60 °C for 2–5 minutes[4].
-
Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter. (Note: Do not use PES or CA filters, as DMSO degrades these materials).
Phase II: Aqueous Transition (Cell Culture Media)
A common failure point is the direct injection of DMSO stocks into cold media. This rapid solvent exchange causes local supersaturation,[5].
-
Pre-warming : Warm the complete cell culture media (e.g., DMEM with FBS) to 37 °C.
-
Dropwise Addition : While vigorously swirling the warmed media, add the DMSO stock dropwise. The kinetic energy of swirling disperses the DMSO instantly, preventing localized concentration spikes.
-
Final Homogenization : Invert the tube gently 5–10 times.
Table 2: Recommended Dilution Matrix
To prevent solvent-induced cytotoxicity, the final DMSO concentration in the cell culture well must remain ≤ 0.5% (ideally 0.1%).
| Desired Final Concentration | Required DMSO Stock | Volume of Stock per 1 mL Media | Final DMSO Concentration (%) |
| 10 µM | 10 mM | 1.0 µL | 0.1% |
| 50 µM | 50 mM | 1.0 µL | 0.1% |
| 100 µM | 50 mM | 2.0 µL | 0.2% |
| 250 µM | 50 mM | 5.0 µL | 0.5% (Max Recommended) |
Self-Validating Quality Control & Troubleshooting
Every robust protocol must be a self-validating system. To ensure the integrity of your biological data, the solubility of the compound must be empirically validated before application to cells.
Quality Control Checks:
-
Turbidimetric Assay : Aliquot 100 µL of the final dosed media into a clear 96-well plate. Measure absorbance at 600 nm (OD600). A reading >0.05 above the blank media indicates colloidal aggregation.
-
Microscopic Validation : Examine the media under phase-contrast microscopy (20X). The presence of birefringent, needle-like crystals confirms precipitation.
Figure 2: Decision matrix for resolving precipitation of imidazole compounds in media.
References
-
Title : Direct detection of RNA modifications and structure using single molecule nanopore sequencing Source : bioRxiv URL :[Link]
-
Title : Why does a compound that dissolve in DMSO, precipitates with media? Source : ResearchGate URL :[Link]
Sources
Navigating the Synthetic Landscape of Functionalized Imidazoles: A Technical Guide to 2-Acetyl-4-Methyl-1H-Imidazole as a Versatile Precursor
Senior Application Scientist Note: Initial exploratory research for this guide focused on 2-isopropyl-4-acetyl-1H-imidazole. However, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of published data regarding the synthesis, characterization, and application of this specific molecule. To provide a robust and scientifically-grounded technical guide with actionable protocols, a strategic pivot was made to the closely related and well-documented compound, 2-acetyl-4-methyl-1H-imidazole . This molecule serves as an excellent and representative precursor in organic synthesis, embodying the synthetic utility of the acetyl-imidazole scaffold. The principles, protocols, and applications discussed herein for 2-acetyl-4-methyl-1H-imidazole will provide researchers, scientists, and drug development professionals with a strong foundational understanding of this class of reagents.
Introduction to 2-Acetyl-4-Methyl-1H-Imidazole
2-Acetyl-4-methyl-1H-imidazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its substituted imidazole core is a prevalent scaffold in numerous biologically active compounds. The presence of a reactive acetyl group, a nucleophilic imidazole ring, and a methyl substituent provides multiple points for synthetic diversification, making it a valuable intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2-acetyl-4-methyl-1H-imidazole is crucial for its effective use in synthesis and for its unambiguous identification.
Table 1: Physicochemical Properties of 2-Acetyl-4-Methyl-1H-Imidazole
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | N/A |
| Molar Mass | 124.14 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Melting Point | 142-145 °C | N/A |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the acetyl methyl protons, and the C4-methyl protons. The chemical shift of the N-H proton will be broad and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group, the sp²-hybridized carbons of the imidazole ring, and the two methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acetyl group, typically in the range of 1650-1700 cm⁻¹. N-H and C-H stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of 2-Acetyl-4-Methyl-1H-Imidazole
The most prominent and direct route for the synthesis of 2-acetyl-4-methyl-1H-imidazole is the Radziszewski imidazole synthesis. This one-pot, multicomponent reaction offers an efficient pathway from simple, commercially available starting materials.[1][3]
Radziszewski Imidazole Synthesis
This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of 2-acetyl-4-methyl-1H-imidazole, the reactants are biacetyl (2,3-butanedione), pyruvaldehyde (methylglyoxal), and an ammonia source.
Diagram 1: Radziszewski Synthesis of 2-Acetyl-4-Methyl-1H-Imidazole
Caption: One-pot Radziszewski synthesis workflow.
Detailed Experimental Protocol: Radziszewski Synthesis
Materials:
-
Biacetyl (2,3-butanedione)
-
Pyruvaldehyde (methylglyoxal, typically as a 40% aqueous solution)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine biacetyl (1.0 eq), pyruvaldehyde (1.0 eq), and aqueous ammonia (3.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the residue with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials and non-basic byproducts.
-
Carefully basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10, which will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 2-acetyl-4-methyl-1H-imidazole.
Trustworthiness Note: This protocol is a generalized procedure based on the principles of the Radziszewski synthesis.[1][3] Researchers should perform small-scale optimization of reaction times, temperatures, and purification methods for their specific laboratory conditions.
Applications of 2-Acetyl-4-Methyl-1H-Imidazole in Organic Synthesis
The synthetic utility of 2-acetyl-4-methyl-1H-imidazole stems from the reactivity of its functional groups. The acetyl group can undergo a variety of transformations, while the imidazole ring can be further functionalized.
Reactions at the Acetyl Group
The carbonyl group of the acetyl moiety is a key site for synthetic elaboration.
-
Reduction: The acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid functionality using strong oxidizing agents.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions with various aldehydes and ketones.
-
Formation of Heterocycles: The acetyl group can serve as a key building block for the construction of fused heterocyclic systems.
Reactions at the Imidazole Ring
The imidazole ring itself offers opportunities for further modification.
-
N-Alkylation/Acylation: The N-H proton of the imidazole ring can be readily substituted with a variety of alkyl or acyl groups under basic conditions.
-
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, although the directing effects of the existing substituents must be considered.
Diagram 2: Synthetic Transformations of 2-Acetyl-4-Methyl-1H-Imidazole
Caption: Key synthetic pathways from the precursor.
Illustrative Protocol: Reduction of the Acetyl Group
This protocol details the reduction of the acetyl group to a secondary alcohol.
Materials:
-
2-Acetyl-4-methyl-1H-imidazole
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-acetyl-4-methyl-1H-imidazole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-methyl-1H-imidazol-2-yl)ethanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the imidazole substrate and sodium borohydride.
-
Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Portion-wise Addition of NaBH₄: This allows for better control of the reaction temperature and the rate of hydrogen gas evolution.
-
Aqueous Workup: The addition of water quenches any unreacted sodium borohydride and facilitates the extraction of the product.
Conclusion
While the specific compound 2-isopropyl-4-acetyl-1H-imidazole remains elusive in the current body of scientific literature, the study of its close analogue, 2-acetyl-4-methyl-1H-imidazole, provides a valuable and instructive platform for understanding the synthetic utility of acetyl-substituted imidazoles. The Radziszewski synthesis offers a direct and efficient route to this class of compounds, and the versatile reactivity of the acetyl group and the imidazole ring opens up a wide array of possibilities for the synthesis of complex, biologically active molecules. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. BenchChem.
- BenchChem. (2025). Spectroscopic Comparison of 2-Acetyl-4-Methylimidazole and Its Isomers: A Guide for Researchers. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
Sources
Introduction: The Challenge of Characterizing Novel Small Molecules
An Application Scientist's Guide to Ligand Binding Assay Development for Novel Imidazole Derivatives: Featuring 2-Isopropyl-4-acetyl-1H-imidazole
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic and amphoteric nature allows it to form a variety of interactions, making imidazole derivatives potent modulators of diverse biological targets, exhibiting activities ranging from anticancer and antifungal to anti-inflammatory.[3][4][5]
When a novel imidazole derivative like 2-Isopropyl-4-acetyl-1H-imidazole is synthesized, it represents a chemical entity with significant therapeutic potential but unknown biological characteristics. The primary challenge for researchers is to identify its molecular target and quantify the binding interaction, a critical step in the drug discovery pipeline. This guide, created for researchers, scientists, and drug development professionals, provides a comprehensive framework for selecting, developing, and validating ligand binding assays for novel small molecules, using 2-Isopropyl-4-acetyl-1H-imidazole as a working example. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: Foundational Principles and Assay Selection
Before embarking on assay development, a foundational understanding of the test compound and the available technologies is crucial. The choice of assay is not arbitrary; it is a strategic decision based on the research question, the nature of the interactants, and the desired throughput.
Causality Behind Assay Choice: What Question Are You Asking?
The first step is to define the experimental goal, which typically falls into two categories:
-
Target Identification & Screening: The goal is to identify a previously unknown binding partner for your compound from a large pool of proteins or to screen a library of compounds against a known target. This requires a high-throughput, robust, and cost-effective method.
-
Biophysical Characterization: The goal is to precisely measure the binding kinetics (on- and off-rates) and affinity (K D) of the interaction. This demands a highly sensitive, real-time, and often label-free technique.
Comparative Overview of Key Binding Assay Technologies
Several powerful technologies are available, each with distinct advantages. The choice depends on balancing the need for throughput, sensitivity, and the type of data required.
| Technology | Principle | Throughput | Label Requirement | Kinetic Data (k on /k off ) | Strengths & Best Use-Case |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface.[6][7] | Low to Medium | Label-free for analyte.[7] | Yes | Gold standard for detailed kinetic and affinity analysis; excellent for small molecule characterization.[8][9] |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | TR-FRET between a donor (Europium cryptate) and an acceptor when brought into proximity by a binding event.[10] | High to Ultra-High | Both partners are typically labeled or detected via labeled antibodies.[11][12] | No (Endpoint) | Robust, high-throughput screening (HTS) of large compound libraries; resistant to many types of assay interference.[11] |
| AlphaLISA® | Proximity-based energy transfer between Donor and Acceptor beads, generating a luminescent signal.[13][14] | High to Ultra-High | Requires partners to be linked to beads (e.g., via biotin or antibodies).[15] | No (Endpoint) | Extremely sensitive, no-wash format ideal for HTS and detecting complex interactions in various buffers.[13][16] |
| Fluorescence Polarization (FP) | Change in the rotational speed (and thus polarization of emitted light) of a small fluorescent molecule upon binding to a larger partner.[17][18] | High | Requires a fluorescently labeled version of the small molecule (tracer).[18] | No (Endpoint) | Simple, homogeneous "mix-and-read" format; ideal for competitive assays where a small molecule tracer is available.[19][20] |
Section 2: Detailed Application Protocols
Here, we provide two detailed protocols addressing the most common research scenarios: a high-throughput screen to find inhibitors and a detailed kinetic analysis to characterize a specific interaction.
Protocol 1: High-Throughput Screening with a Competitive HTRF® Assay
Expertise & Experience: This protocol is designed to screen for small molecule inhibitors of a protein-protein or protein-substrate interaction. We will use a hypothetical kinase target as an example, as kinases are common targets for imidazole-based compounds. The competitive format is chosen for its suitability in identifying compounds that disrupt a known interaction. HTRF is selected for its robustness and low susceptibility to false positives from colored or fluorescent compounds, a common issue in HTS.[11]
Principle of Competitive HTRF Kinase Assay
Caption: Competitive HTRF assay principle for a kinase inhibitor.
Step-by-Step Methodology
This protocol is designed for a 384-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). The stability of compounds like 2-Isopropyl-4-acetyl-1H-imidazole should be confirmed in this buffer.
-
Compound Dilution: Create a serial dilution of 2-Isopropyl-4-acetyl-1H-imidazole (and other test compounds) in 100% DMSO. Then, dilute these stocks into the Assay Buffer to create working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Solution: Dilute the tagged kinase (e.g., GST-tagged) to a 2X final concentration in Assay Buffer. The optimal concentration should be determined via an enzyme titration experiment.
-
Substrate/ATP Mix: Prepare a 4X mix of the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near its Kₘ for the kinase to ensure sensitivity to competitive inhibitors.[21]
-
Detection Mix: Prepare a detection mix containing Europium cryptate-labeled anti-tag antibody (e.g., anti-GST) and XL665-conjugated streptavidin (SA-XL665) in HTRF detection buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound working solution (or buffer for controls) to the wells.
-
Add 10 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix.
-
Incubate for the desired reaction time (e.g., 60 minutes), which should be within the linear range of the reaction determined during assay development.
-
Stop the reaction and detect the product by adding 5 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate HTRF Ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol 2: Kinetic and Affinity Characterization using Surface Plasmon Resonance (SPR)
Expertise & Experience: This protocol is for researchers who have identified a putative protein target (the "ligand" in SPR terminology, which is immobilized on the chip) and want to precisely characterize the binding of their small molecule (the "analyte," 2-Isopropyl-4-acetyl-1H-imidazole). SPR is the authoritative choice for obtaining label-free kinetic data.[6][8][9] The trustworthiness of SPR data comes from its real-time nature, allowing for visual inspection of binding events and dissociation, which helps identify non-specific interactions or aggregation artifacts.
SPR Experimental Workflow
Caption: A typical workflow for an SPR binding experiment.
Step-by-Step Methodology
-
Preparation and Immobilization:
-
Chip Selection: Choose a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).
-
Buffer Preparation: Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). To reduce non-specific binding of the small molecule, it may be necessary to add a small percentage of DMSO (e.g., 1-5%), ensuring it matches the analyte sample buffer.
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using a standard method like amine coupling. Aim for a low to medium immobilization density to avoid mass transport limitation effects when studying small molecule binding. A reference flow cell should be prepared (activated and deactivated) to subtract bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Analyte Preparation: Prepare a dilution series of 2-Isopropyl-4-acetyl-1H-imidazole in running buffer. A typical concentration range for an unknown interaction might be from 10 nM to 50 µM. Include a buffer-only injection (zero concentration) for double referencing.
-
Injection Cycle (for each concentration):
-
Baseline: Flow running buffer over the surface to establish a stable baseline.
-
Association: Inject the analyte solution for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the ligand (e.g., for 300 seconds).
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
-
Data Analysis:
-
Data Processing: Perform double-referencing by subtracting the signal from the reference flow cell and the signal from the buffer-only injection. This corrects for non-specific binding and bulk refractive index changes.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding). This analysis will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (K D = kₔ/kₐ).[9]
-
Conclusion
The journey from a novel molecule like 2-Isopropyl-4-acetyl-1H-imidazole to a well-characterized lead compound is built on a foundation of robust, reliable binding data. There is no single "best" assay; instead, the optimal approach involves a strategic selection of technologies tailored to the research question. For initial high-throughput screening, methods like HTRF and AlphaLISA offer a powerful combination of speed and precision. For the deep mechanistic and kinetic insights required for lead optimization, label-free technologies like SPR are indispensable. By understanding the principles behind these methods and following validated protocols, researchers can effectively elucidate the biological function of novel chemical entities and accelerate the drug discovery process.
References
- Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
- Cisbio. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
- Wikipedia. (n.d.).
- nanomicronspheres. (2025, April 29).
- Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
- PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- SpringerLink. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- BenchChem. (2025). Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup.
- ResearchGate. (n.d.). Kinase assay principle.
- National Center for Biotechnology Information. (2017, July 20). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases.
- Revvity. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ACS Omega. (2023, April 21).
- PubMed. (2008, July 15). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules.
- Hrčak. (1998).
- ResearchGate. (2025, August 7). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase.
- BMG LABTECH. (n.d.).
- BenchChem. (2025). Potential Therapeutic Targets of 2-Isopropyl-1H- benzo[d]imidazol-5-amine: An In-Depth.
- Chemical Synthesis Database. (2025, May 20). 2-isopropyl-1H-naphtho[2,3-d]imidazole-4,9-dione.
- Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole.
- National Center for Biotechnology Information. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
- International Journal of Pharmaceutical Sciences. (2025, March 25).
- Journal of Pharmaceutical Research International. (2023, July 1).
- National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ACS Publications. (2023, September 15).
- National Center for Biotechnology Information. (n.d.). Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid.
- National Center for Biotechnology Information. (n.d.).
- Dove Medical Press. (n.d.).
- BenchChem. (2025). In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ftb.com.hr [ftb.com.hr]
- 21. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 2-Isopropyl-4-acetyl-1H-imidazole
Welcome to the technical support resource for the synthesis of 2-Isopropyl-4-acetyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to optimize reaction yields and purity.
Section 1: Foundational Principles of Synthesis
The synthesis of 2-Isopropyl-4-acetyl-1H-imidazole is not a trivial one-step process. Achieving high yields requires a multi-step approach with careful control over reaction conditions to manage regioselectivity and prevent side-product formation. The most reliable and controllable synthetic strategy involves a two-stage process:
-
Stage 1: Formation of the Imidazole Core. Synthesis of the precursor, 2-isopropyl-1H-imidazole, via a condensation reaction.
-
Stage 2: C-Acylation. Introduction of the acetyl group onto the C4(5)-position of the imidazole ring via a Friedel-Crafts-type reaction.
This staged approach allows for purification of the intermediate and provides more precise control over the challenging acylation step, which is critical for the final yield.
Caption: Overall synthetic workflow for 2-Isopropyl-4-acetyl-1H-imidazole.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 2-Isopropyl-1H-imidazole
Question: My initial condensation reaction to form 2-isopropyl-1H-imidazole has a very low yield. What are the common causes?
Answer: Low yields in the Radziszewski or Debus-Radziszewski synthesis of imidazoles are a frequent challenge.[1][2][3] The primary causes often relate to reagent stability, reaction conditions, and competing side reactions.
-
Causality & Solution:
-
Reagent Quality (Glyoxal): Commercial glyoxal is often a 40% aqueous solution containing polymeric hydrates and oligomers. These forms are less reactive. Using aged or improperly stored glyoxal can drastically reduce yields.
-
Troubleshooting Step: Consider using a glyoxal precursor like glyoxal trimer dihydrate, which depolymerizes in situ under reaction conditions to provide monomeric glyoxal.
-
-
Ammonia Source: The reaction requires two equivalents of ammonia.[4] While aqueous ammonia can be used, ammonium acetate is often a more effective and convenient source of ammonia, as it also helps buffer the reaction.
-
Troubleshooting Step: If using aqueous or gaseous ammonia, ensure accurate stoichiometry. Switch to using excess ammonium acetate as the ammonia source, which often improves yields in similar preparations.[5]
-
-
Temperature Control: The condensation is typically performed at elevated temperatures (reflux), but excessive heat can promote polymerization and the formation of dark, tarry side products.[1]
-
Troubleshooting Step: Monitor the reaction temperature closely. Begin at a lower temperature and gradually increase to find the optimal balance between reaction rate and side-product formation. Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to avoid unnecessarily long reaction times.[1]
-
-
Catalyst and Solvent: While the classic reaction can be run without a catalyst in a solvent like ethanol, modern variations show significant yield improvement with catalysts.[1][2]
-
Stage 2: Friedel-Crafts Acylation to form 2-Isopropyl-4-acetyl-1H-imidazole
Question: The acylation step is failing, resulting in no product, or I'm getting a complex mixture of byproducts. How can I improve this?
Answer: Direct C-acylation of the imidazole ring is challenging due to the presence of two nitrogen atoms. The lone pair on the pyridine-like nitrogen (N-3) is basic and highly nucleophilic, making it the primary site of attack for electrophiles like acylating agents.[6][7] This leads to undesired N-acylation and subsequent complications.
-
Causality & Solution:
-
Competing N-Acylation: The primary reason for failure is that the acylating agent (e.g., acetyl chloride) will preferentially react with the N-3 nitrogen. The resulting N-acetylimidazolium species is highly reactive and can lead to decomposition or other side reactions.
-
Troubleshooting Step (Critical): Implement a protection-deprotection strategy. Before acylation, protect the N-1 position with a group that is stable to the acylation conditions but can be easily removed later. A tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group are excellent choices. This neutralizes the ring's basicity and directs the electrophile to the carbon atoms.
-
-
Choice of Acylating Agent and Catalyst: The reactivity of the Friedel-Crafts system is paramount. A strong Lewis acid is required to activate the acylating agent.
-
Troubleshooting Step: Use a robust acylating agent like acetyl chloride or acetic anhydride. Pair it with a suitable Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane (DCM) or nitrobenzene at low temperatures to control reactivity.
-
-
Poor Regioselectivity: Even with N-protection, acylation can occur at C-4 or C-5. While electronically similar, the steric bulk of the 2-isopropyl group may influence the position of attack, but a mixture is still possible.
-
Troubleshooting Step: Carefully control the reaction temperature, as lower temperatures often favor higher selectivity. After the reaction, you will likely need to purify the desired 4-acetyl isomer from the 5-acetyl isomer using column chromatography.
-
-
Caption: Troubleshooting workflow for the C-acylation step.
Section 3: Frequently Asked Questions (FAQs)
Q1: To maximize overall yield, which step should I focus on optimizing the most? A1: Both steps are critical, but achieving a high-yield and clean C-acylation (Stage 2) is often the bigger challenge. The key to success here is the effective implementation of an N-protection strategy. Without it, yields of the desired C-acetylated product will be minimal to none. Perfecting the N-protection and subsequent acylation will have the most significant impact on your final product yield.
Q2: How should I purify the final 2-Isopropyl-4-acetyl-1H-imidazole product? A2: The final product will likely contain unreacted starting material, the deprotected protecting group, and potentially the C-5 regioisomer.
-
Aqueous Workup: First, perform an acid-base extraction to remove inorganic salts and highly polar impurities.[1]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the 4-acetyl and 5-acetyl isomers and removing other organic impurities. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, will be necessary.
-
Recrystallization: If the chromatographed product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be used to achieve high purity.[8]
Q3: Are there any alternative methods for introducing the acetyl group? A3: An alternative to Friedel-Crafts acylation involves metallation followed by quenching with an electrophile. For instance, after N-protection, the C-2 position can be deprotonated with a strong base like n-butyllithium (n-BuLi).[9] However, selectively deprotonating the C-4 position is much more difficult and often leads to mixtures. Therefore, the N-protected Friedel-Crafts acylation remains the more reliable and recommended route for this specific substitution pattern.
Section 4: Optimized Experimental Protocol
This protocol outlines the recommended N-protected, two-stage synthesis for 2-Isopropyl-4-acetyl-1H-imidazole.
Protocol 1: Synthesis of 2-Isopropyl-1H-imidazole
-
Materials: Isobutyraldehyde, Glyoxal (40% in water), Ammonium Acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ammonium acetate (3 molar equivalents) and ethanol.
-
To this solution, add isobutyraldehyde (1 molar equivalent) and glyoxal (1 molar equivalent) sequentially while stirring.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Resuspend the residue in water and basify to pH 9-10 with aqueous NaOH.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-isopropyl-1H-imidazole, which can be purified by chromatography if necessary.
-
Protocol 2: N-Tosylation, Acylation, and Deprotection
-
Step A: N-Tosylation
-
Dissolve 2-isopropyl-1H-imidazole (1 molar equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 molar equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 molar equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and concentrate to yield the N-tosylated intermediate. Purify by column chromatography.
-
-
Step B: Friedel-Crafts Acylation
-
Suspend aluminum chloride (AlCl₃) (2.5 molar equivalents) in DCM and cool to 0 °C.
-
Slowly add acetyl chloride (1.5 molar equivalents).
-
Add a solution of the N-tosylated 2-isopropyl-1H-imidazole (1 molar equivalent) in DCM dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The crude product will be a mixture of 4-acetyl and 5-acetyl isomers.
-
-
Step C: Deprotection
-
Dissolve the crude acetylated product in methanol.
-
Add a solution of sodium hydroxide or use acidic hydrolysis (e.g., refluxing with H₂SO₄/water) to cleave the tosyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product, 2-Isopropyl-4-acetyl-1H-imidazole, by flash column chromatography to separate the regioisomers.
-
Section 5: Data Summary
For imidazole synthesis, various modern techniques can improve upon classical methods. The table below compares conventional heating with microwave irradiation, a technique noted for improving yields and reducing reaction times.[1][2]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Rationale & Advantage of Microwave |
| Reaction Time | 2 - 12 hours[2] | 5 - 20 minutes[1] | Rapid, localized heating accelerates the reaction significantly. |
| Typical Yield | Often poor to moderate (40-75%)[2][3] | Good to excellent (80-95%)[1] | Efficient energy transfer minimizes side product formation. |
| Solvent | Typically requires a solvent (e.g., ethanol, acetic acid)[1][5] | Often performed under solvent-free ("neat") conditions[2] | Aligns with green chemistry principles, simplifies workup. |
| Energy Input | Indirect, slow heating of the entire vessel. | Direct, rapid heating of polar molecules. | More energy-efficient and provides better temperature control. |
References
- BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
- International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- International Journal of Pharmaceutical Sciences Review and Research. (2013).
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- Google Patents. (n.d.).
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
- Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). International Journal of Recent Technology and Engineering.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Molbank.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. scribd.com [scribd.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Isopropyl-4-acetyl-1H-imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of 2-isopropyl-4-acetyl-1H-imidazole derivatives. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common experimental challenges and achieve reliable, high-yield results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-isopropyl-4-acetyl-1H-imidazole derivatives. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Consistently Low Yield of the Target Imidazole Derivative
Question: My synthesis of a 2-isopropyl-4-acetyl-1H-imidazole derivative is consistently resulting in low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in imidazole synthesis, particularly through multicomponent reactions like the Debus-Radziszewski method, are a common challenge. Several factors can contribute to this issue, ranging from suboptimal reaction parameters to the purity of your starting materials.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The formation of the imidazole ring is sensitive to temperature.[1] Insufficient heat may lead to a sluggish reaction, while excessive temperatures can promote the formation of byproducts.
-
Troubleshooting Steps:
-
Review literature for the specific variant of the imidazole synthesis you are performing to determine the recommended temperature range.
-
Systematically screen a range of temperatures (e.g., in 10 °C increments) to identify the optimal condition for your specific substrates.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to correlate temperature with reaction completion and byproduct formation.
-
-
-
Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial in multicomponent reactions. An excess or deficit of any one component can lead to incomplete conversion and the formation of side products. For instance, in a Debus-Radziszewski synthesis, the ratio of the dicarbonyl compound, aldehyde, and ammonia source is critical.[2][3]
-
Troubleshooting Steps:
-
Ensure accurate measurement of all reactants.
-
Experiment with slight variations in the molar ratios. For example, a modest excess of the ammonia source (like ammonium acetate) can sometimes drive the reaction to completion.[4]
-
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
-
Troubleshooting Steps:
-
Use a suitable stir bar and a stir plate with sufficient power to ensure vigorous mixing.
-
For viscous reaction mixtures, consider using an overhead mechanical stirrer.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing reaction intermediates.[5] A mismatch in solvent polarity can significantly hinder the reaction rate and yield.[5]
-
Troubleshooting Steps:
-
For Debus-Radziszewski type reactions, polar protic solvents like ethanol or methanol are often effective.[5]
-
If starting material solubility is an issue, consider polar aprotic solvents like DMF or DMSO, though be mindful of potential difficulties in removal during workup.[5]
-
In some cases, solvent-free conditions, potentially with microwave assistance, can lead to improved yields and shorter reaction times.[5][6]
-
-
-
Presence of Water: Many imidazole syntheses are sensitive to water, which can interfere with condensation steps.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents.
-
Dry glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Issue 2: Formation of Significant Impurities
Question: My reaction produces the desired 2-isopropyl-4-acetyl-1H-imidazole derivative, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I prevent their formation?
Answer:
Impurity formation is a common hurdle in imidazole synthesis. The nature of these byproducts often depends on the specific synthetic route employed.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: This is often a sign of an incomplete reaction.
-
Solution: Refer to the troubleshooting steps for low yield, particularly optimizing reaction time, temperature, and reactant stoichiometry.
-
-
Side-Products from Self-Condensation: Aldehydes, in particular, can undergo self-condensation reactions under basic or acidic conditions.
-
Solution:
-
Control the rate of addition of the aldehyde to the reaction mixture.
-
Optimize the reaction temperature to favor the desired reaction pathway.
-
-
-
Over-alkylation or N-alkylation Isomers: If your synthesis involves a subsequent N-alkylation step, you may see the formation of multiple isomers or di-alkylated products.
-
Solution:
-
Carefully control the stoichiometry of the alkylating agent.
-
The choice of base and solvent can influence the regioselectivity of N-alkylation.
-
-
-
Byproducts from Solvent Participation: Some solvents can react under certain conditions. For instance, alcoholic solvents can sometimes lead to ether byproducts.[5]
-
Solution: Choose an inert solvent that is stable under your reaction conditions.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my 2-isopropyl-4-acetyl-1H-imidazole derivative. What are the best practices for purification?
Answer:
Effective purification is essential to obtain a high-purity product. The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.
Purification Strategies:
-
Crystallization/Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection: Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal system for your derivative.
-
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[7]
-
Protocol:
-
Choose an appropriate stationary phase (silica gel is common for imidazoles).
-
Select a mobile phase (eluent) that provides good separation of your product from impurities on a TLC plate. A common starting point is a gradient of ethyl acetate in hexanes.[7]
-
Carefully pack the column and load the crude product.
-
Elute the column and collect fractions, monitoring with TLC to identify the fractions containing the pure product.
-
-
-
Acid-Base Extraction: Imidazoles are basic and can be protonated by acids. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution (e.g., dilute HCl). The imidazole will move into the aqueous layer as its salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure imidazole.
-
Extract the purified imidazole back into an organic solvent, dry, and concentrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Debus-Radziszewski imidazole synthesis?
A1: While the exact mechanism can be complex and is not fully certain, it is generally believed to occur in two main stages.[2][8][9] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[2][9] In the second stage, this diimine condenses with the aldehyde, followed by oxidation (often by air) to form the aromatic imidazole ring.[2]
Q2: Are there any "greener" or more environmentally friendly approaches to synthesizing these imidazole derivatives?
A2: Yes, significant efforts have been made to develop more sustainable synthetic methods. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields with less solvent usage.[6]
-
Solvent-free reactions: Grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, can be a highly efficient and environmentally friendly approach.[5]
-
Use of water as a solvent: While not always feasible due to the low solubility of many organic reactants, some catalytic systems have been developed that work well in aqueous media.[5]
Q3: What are the key safety precautions to consider during the synthesis of 2-isopropyl-4-acetyl-1H-imidazole derivatives?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this type of synthesis include:
-
Handling of Reagents: Many of the starting materials and reagents can be corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Use of a Fume Hood: Reactions should be carried out in a well-ventilated fume hood to avoid inhalation of volatile or hazardous compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Representative Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)
-
Ammonium acetate (2.0-3.0 mmol)
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Data Presentation
Table 1: Influence of Solvent on Imidazole Synthesis Yield
| Solvent | Polarity | Typical Yield Range | Reference |
| Ethanol | Polar Protic | Moderate to High | [5] |
| Methanol | Polar Protic | Moderate to High | [5] |
| DMF | Polar Aprotic | Moderate to High | [5] |
| DMSO | Polar Aprotic | Moderate to High | [5] |
| Toluene | Nonpolar | Low to Moderate | [5] |
| Water | Polar Protic | Generally Low | [5] |
| Solvent-free | N/A | Often High | [5] |
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-tree workflow for troubleshooting low yields in imidazole synthesis.
References
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). ijprajournal. Retrieved March 17, 2026, from [Link]
-
Debus–Radziszewski imidazole synthesis. (2023, December 29). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022, September 5). MDPI. Retrieved March 17, 2026, from [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998, August 5). Google Patents.
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2019, November 26). Slideshare. Retrieved March 17, 2026, from [Link]
-
4,5-DIIODO-1H-IMIDAZOLE. (2019). Organic Syntheses, 96, 334-351. Retrieved March 17, 2026, from [Link]
-
General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
A review: Imidazole synthesis and its biological activities. (2016). The Pharma Innovation. Retrieved March 17, 2026, from [Link]
-
Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
-
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (2020, February 19). Research & Reviews: Journal of Chemistry. Retrieved March 17, 2026, from [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (2012). Journal of Chemical and Pharmaceutical Research, 4(9), 4355-4358. Retrieved March 17, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021, March 26). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1). Journal of the Chinese Chemical Society. Retrieved March 17, 2026, from [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2021, June 26). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]
-
Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris. Retrieved March 17, 2026, from [Link]
- Preparation method of 4-acetylimidazole and its intermediate. (2011, June 22). Google Patents.
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2022, November 14). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2023, December 1). RSC Publishing. Retrieved March 17, 2026, from [Link]
-
The Acetylation of Imidazole. (1954, May 1). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]
-
Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. (2008, February 15). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019, December 19). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021, September 11). MDPI. Retrieved March 17, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Resolving poor solubility of 2-Isopropyl-4-acetyl-1H-imidazole in biological assays
Guide ID: TSC-2I4A-SOL-V1 Last Updated: March 17, 2026 Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 2-Isopropyl-4-acetyl-1H-imidazole (internal designation: 2I4A). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered with this compound: poor aqueous solubility in biological assay systems. Our goal is to provide you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Compound Profile: 2-Isopropyl-4-acetyl-1H-imidazole (Hypothetical)
Before troubleshooting, it is crucial to understand the physicochemical properties of 2I4A that govern its behavior in solution.
| Property | Value (Predicted/Estimated) | Implication for Biological Assays |
| Molecular Weight | 166.22 g/mol | Standard for a small molecule. |
| logP | 2.8 | Indicates high lipophilicity and preference for non-polar environments over water. |
| pKa | ~6.5 (imidazole ring) | The compound's charge state and solubility will change significantly around physiological pH. |
| Aqueous Solubility | < 1 µg/mL | Extremely low solubility in neutral aqueous buffers, leading to precipitation. |
| Chemical Class | Substituted Imidazole | The imidazole ring offers a handle for pH-based solubility modification. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of 2I4A.
Q1: My 2I4A powder won't dissolve directly in my aqueous assay buffer (e.g., PBS, pH 7.4). What am I doing wrong?
This is the expected behavior for 2I4A due to its low intrinsic aqueous solubility. Direct dissolution in aqueous media is not a viable method. The standard procedure is to first create a concentrated primary stock solution in a non-polar organic solvent and then perform serial dilutions into the final assay buffer.
Q2: What is the recommended solvent for the primary stock solution of 2I4A?
For the highest concentration and stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution, typically at a concentration of 10-50 mM. Ensure you are using anhydrous, cell-culture grade DMSO to prevent moisture-induced degradation or precipitation.
Q3: I observed precipitation when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I fix it?
This occurs when the concentration of 2I4A in the final assay medium exceeds its thermodynamic solubility limit in that specific buffer system. The DMSO from the stock solution is diluted, and its "cosolvent" effect is lost, causing the hydrophobic compound to crash out of the solution. To resolve this, you must either decrease the final concentration of 2I4A or modify the assay buffer to increase its solubilizing capacity.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
The tolerance to DMSO is highly dependent on the cell type. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity or off-target effects. However, it is imperative to run a vehicle control experiment to determine the specific tolerance of your cell line. This control should contain the highest concentration of DMSO used in your experiment to ensure that any observed effects are due to the compound and not the solvent.
In-Depth Troubleshooting & Solubilization Strategies
When simple dilution of a DMSO stock is insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Strategy 1: pH Modification
Scientific Rationale: The imidazole ring in 2I4A has a pKa of approximately 6.5. At pH values below the pKa, the imidazole nitrogen will become protonated, resulting in a positively charged species (a salt). This charged form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.
When to Use: This is the preferred first-line strategy if your assay can tolerate a slightly acidic pH (e.g., pH 6.0-6.5). It is often suitable for biochemical assays (e.g., enzyme kinetics) but may not be appropriate for all cell-based assays where physiological pH is critical.
Protocol:
-
Prepare your assay buffer (e.g., a phosphate or MES buffer system).
-
Adjust the pH of the buffer to a value at least one unit below the pKa of 2I4A (e.g., pH 5.5).
-
Attempt to dilute your DMSO stock of 2I4A into this pH-adjusted buffer.
-
Crucial Control: Run a parallel experiment to confirm that the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability).
Strategy 2: Use of Cosolvents and Excipients
If pH modification is not an option, the next step is to increase the solubilizing capacity of the assay medium itself.
A. Cosolvents:
Scientific Rationale: Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds. Beyond DMSO, other solvents can be used, but their compatibility with the biological system is paramount.
| Cosolvent | Typical Conc. Range | Pros | Cons |
| Ethanol | 1-5% | Less toxic than DMSO for some systems. | Can be volatile; may affect enzyme structure. |
| PEG 400 | 1-10% | Low toxicity; often used in vivo. | Can be viscous; may interfere with some detection methods. |
| Glycerol | 1-10% | Low toxicity; stabilizes proteins. | High viscosity; can be a carbon source for microbes. |
B. Solubilizing Excipients (Cyclodextrins):
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 2I4A molecule can become encapsulated within this cavity, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.
When to Use: This is a powerful technique, especially for cell-based assays and in vivo studies where organic solvent concentrations must be minimized.
Strategy 3: A Combined, Systematic Approach
For the most challenging situations, a systematic approach combining these elements is necessary. The workflow below outlines a decision-making process for optimizing the formulation of 2I4A.
Caption: Workflow for 2I4A formulation using HP-β-CD.
Important Considerations:
-
Kinetic vs. Thermodynamic Solubility: The methods described often create supersaturated, kinetically soluble solutions, which may be stable for the duration of an assay but can precipitate over time. Always prepare solutions fresh before use.
-
Assay Interference: Every component added to your assay buffer is a potential source of interference. Always run comprehensive controls. For example, cyclodextrins can sometimes extract cholesterol from cell membranes, which could be a confounding factor in certain assays.
-
Concentration Confirmation: If precise dosing is critical, it is best practice to measure the concentration of the final dosing solution using an analytical method like HPLC-UV after preparation and filtration.
By systematically applying these principles and protocols, you can overcome the solubility challenges of 2-Isopropyl-4-acetyl-1H-imidazole and generate high-quality, reliable data in your biological assays.
References
Technical Support Center: Overcoming Crystallization Challenges with 2-Isopropyl-4-acetyl-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and purification of 2-Isopropyl-4-acetyl-1H-imidazole and related polar imidazole derivatives. Our goal is to move beyond simple protocols and provide a foundational understanding of the underlying principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized 2-Isopropyl-4-acetyl-1H-imidazole and it's a crude solid/oil. Where do I even begin with crystallization?
A1: The most crucial first step is solvent selection. An ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble when heated. Before committing your entire batch, perform a small-scale solvent screen. Place a few milligrams of your crude product into several test tubes and, at room temperature, add a few drops of different solvents (see the Solvent Selection Table below) to gauge solubility. If it dissolves immediately, the solvent is likely too good for single-solvent recrystallization. If it remains insoluble even upon heating, it is a poor choice.[1] The ideal solvent will show poor solubility in the cold and complete dissolution upon heating.
Q2: My compound forms a liquid or "oils out" upon cooling instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the melting point of your compound (including impurities) is lower than the temperature of the solution from which it is trying to crystallize.[2] Essentially, it melts before it can form an ordered crystal lattice. This is problematic because impurities tend to be more soluble in the oily liquid phase than in the solvent, leading to poor purification.[2]
Common Causes & Solutions:
-
High Concentration of Impurities: Impurities can significantly depress the melting point of your compound.
-
Solution Too Hot: The solution is still too warm when supersaturation is reached.
-
Solution Cooled Too Quickly: Rapid cooling doesn't give molecules enough time to arrange into a crystal lattice.
To resolve this, try adding slightly more of the hot solvent to decrease the saturation temperature. Also, ensure a slower, more controlled cooling process. If the issue persists, a pre-purification step like column chromatography may be necessary to remove the impurities that are lowering the melting point.[2]
Q3: The crystals crash out of solution immediately as a fine powder upon cooling. Is this a problem?
A3: Yes, this is generally undesirable. Rapid precipitation, or "crashing out," often results in the formation of an amorphous powder or very small, poorly formed crystals. This rapid process can physically trap impurities within the solid, defeating the purpose of recrystallization.[1] The goal is slow, controlled crystal growth, which allows impurities to remain in the mother liquor. This is typically caused by excessive supersaturation or cooling the solution too quickly. To fix this, reheat the solution and add more solvent to reduce the concentration, then allow it to cool much more slowly.[2]
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Persistent color is often due to highly conjugated impurities that are present in small quantities but are intensely colored. A common and effective method to remove them is to use activated charcoal. After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over, and then add a very small amount of activated charcoal (typically 1-2% of your compound's weight).[3] Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guide: From Theory to Practice
This section provides detailed, step-by-step workflows to address specific crystallization failures.
Problem: No Crystal Formation Observed
Your compound remains fully dissolved even after the solution has cooled to room temperature or below. This indicates the solution is subsaturated or nucleation has failed to initiate.
Causality: Crystal formation requires two stages: nucleation (the initial formation of a stable crystalline seed) and growth. Both require a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[4] If the solution is not sufficiently concentrated or if the kinetic barrier for nucleation is too high, crystallization will not occur.
-
Induce Nucleation (Mechanical Methods):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass create nucleation sites.[1]
-
Seeding: If you have a pure crystal from a previous batch, add one or two tiny "seed" crystals to the supersaturated solution. This bypasses the initial nucleation barrier and promotes growth.[5]
-
-
Increase Supersaturation:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several hours to days. This gradually increases the solute concentration.[1] This method is particularly effective for generating high-quality single crystals for X-ray diffraction.[6]
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise until the solution becomes persistently turbid.[1] Then, add a few drops of the good solvent to redissolve the turbidity and allow the solution to stand. This brings the solution to a precise point of supersaturation.
-
Caption: Troubleshooting workflow for initiating crystallization.
Problem: Oiling Out - Formation of a Second Liquid Phase
Upon cooling, instead of solid crystals, liquid droplets form and may solidify into an amorphous mass at a lower temperature.
Causality: As stated in the FAQ, this occurs when the compound's melting point is below the solution temperature at the point of supersaturation.[2] The imidazole ring, combined with the acetyl and isopropyl groups, can lead to a moderate melting point. The presence of synthetic byproducts can further depress this melting point, making oiling out more likely.
-
Re-dissolve: Place the flask back on the heat source and re-dissolve the oil in the solvent.
-
Add More Solvent: Add an additional 10-20% volume of the hot solvent. This lowers the concentration, meaning the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully a temperature that is below your compound's melting point.[2]
-
Ensure Slow Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to prevent rapid temperature drops.
-
Lower Initial Temperature (If Possible): If you are using a solvent mixture, you may be able to adjust the ratio to dissolve the compound at a lower temperature initially.
-
Consider a Different Solvent: Choose a solvent with a lower boiling point. This forces dissolution to occur at a lower temperature from the start.
Data & Reference Tables
Table 1: Solvent Selection Guide for Imidazole Derivatives
Choosing the right solvent is critical. This table provides a starting point for your solvent screen, listing common solvents with varying polarities. Polar imidazole derivatives often crystallize well from moderately polar solvents like ethyl acetate or alcohols, or from solvent/anti-solvent pairs like ethanol/water or toluene/hexane.[7][8][9]
| Solvent | Boiling Point (°C) | Polarity Index (Relative) | Notes |
| Heptane / Hexane | 98 / 69 | 0.1 | Good as an anti-solvent. |
| Toluene | 111 | 2.4 | Can be a good primary solvent for less polar imidazoles.[10] |
| Diethyl Ether | 35 | 2.8 | Volatility can make crystal growth too rapid.[5] |
| Ethyl Acetate | 77 | 4.4 | A very common and effective solvent for moderately polar compounds.[9][11] |
| Acetone | 56 | 5.1 | Often too strong a solvent, but can be used in mixtures. |
| Isopropanol | 82 | 3.9 | Good choice, less volatile than ethanol. |
| Ethanol | 78 | 4.3 | Common choice, often used with water as an anti-solvent.[7][12] |
| Methanol | 65 | 5.1 | Often too powerful a solvent unless the compound is highly polar. |
| Water | 100 | 10.2 | Can be an effective anti-solvent for compounds dissolved in alcohols.[7] |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (n.d.).
- SATHEE JEE. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Spingler, B., et al. (n.d.).
- McPherson, A., & Gavira, J. A. (2014).
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Hilaris Publishing.
- Hasa, D., et al. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports.
- Bell, S., et al. (n.d.).
- Google Patents. (n.d.).
- Hasa, D., et al. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. ScienceOpen.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. Benchchem.
- Brannon, J. M., et al. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. NSF PAR.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]
- 5. unifr.ch [unifr.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. CN102101843A - Preparation method of 4-acetylimidazole and its intermediate - Google Patents [patents.google.com]
- 12. scienceopen.com [scienceopen.com]
Technical Support Center: Troubleshooting Incomplete Reactions in 2-Isopropyl-4-acetyl-1H-imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically incomplete reactions, during the synthesis of 2-Isopropyl-4-acetyl-1H-imidazole and related structures. Instead of a generic checklist, we will explore the underlying chemical principles to empower you to diagnose and resolve issues effectively. The synthesis of multisubstituted imidazoles, often approached via multicomponent strategies like the Debus-Radziszewski reaction, is powerful but sensitive to a variety of factors.[1][2][3] This guide provides field-proven insights to help you navigate these complexities and achieve complete conversion.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems encountered during synthesis.
Q1: My reaction has stalled with significant starting material remaining after the recommended reaction time. What is the most common culprit?
A1: The most frequent causes for a stalled reaction are twofold: the integrity of your reagents and the stoichiometry of the nitrogen source. Aldehydes, such as the isobutyraldehyde required for the 2-isopropyl group, are susceptible to oxidation to carboxylic acids upon storage. Similarly, dicarbonyl precursors can degrade or polymerize. We recommend verifying the purity of your starting materials, potentially via NMR, and using freshly distilled aldehyde. Secondly, a significant molar excess of the ammonia source (e.g., ammonium acetate) is critical. This not only serves as a reactant but also drives the equilibrium towards the formation of the key diimine intermediate, which is essential for cyclization and minimizes competing side reactions.[4]
Q2: My TLC and LC-MS analyses show a major byproduct with a mass inconsistent with my target imidazole. What is it likely to be?
A2: A very common byproduct in Radziszewski-type syntheses is an oxazole derivative.[4] This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate is efficiently formed. The formation of this byproduct is often favored under conditions where the concentration of ammonia is insufficient. To mitigate this, increasing the molar excess of the ammonia source (ammonium acetate is often preferred as it also acts as a buffer) is the most effective strategy.[4]
Q3: To drive the reaction to completion, I tried increasing the reaction temperature, but this only resulted in a more complex mixture and lower yield. Why did this happen?
A3: While gentle heating can overcome the activation energy for the reaction, excessive heat can be detrimental, promoting side reactions and decomposition of intermediates.[4][5] Imidazole syntheses often have a narrow optimal temperature window. Instead of aggressively increasing heat, a more systematic approach is recommended. Monitor the reaction at a moderate temperature (e.g., 70-90°C) using TLC. If the reaction stalls, consider incremental temperature increases or extending the reaction time.[4] Modern approaches using microwave irradiation or ultrasound have also been shown to improve yields and reduce reaction times under controlled conditions.[6][7]
Q4: I'm struggling to effectively monitor the reaction's progress by TLC. What is a good starting point for a solvent system?
A4: Effective TLC monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.[4][5] For acetyl-substituted imidazoles, which are relatively polar, a good starting eluent system is a mixture of ethyl acetate and hexanes. We recommend starting with a 1:1 mixture and adjusting the polarity based on the observed separation. Adding a small amount of a more polar solvent like methanol (1-5%) can help move highly polar spots off the baseline. Staining with potassium permanganate is often effective for visualizing the imidazole product and intermediates.
Section 2: In-Depth Troubleshooting Guide for Incomplete Reactions
When initial troubleshooting fails, a more detailed, systematic approach is necessary. This section delves into the critical parameters that govern the success of the synthesis.
The Critical Role of Precursor Integrity and Stoichiometry
The Debus-Radziszewski reaction is a multi-component condensation, and its success hinges on the precise interplay of its constituents.[3] An incomplete reaction is often a direct result of an imbalance or impurity at the outset.
Causality Explained: The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and two equivalents of ammonia.[3][8] This diimine then condenses with the aldehyde to form the imidazole ring. If the aldehyde is impure (e.g., partially oxidized to isobutyric acid) or the ammonia concentration is too low, these initial steps are inefficient, causing the entire reaction to stall.
Troubleshooting Workflow & Protocols:
-
Verify Aldehyde Purity:
-
Action: Distill the isobutyraldehyde immediately before use.
-
Rationale: Commercially available aldehydes often contain acidic impurities from air oxidation, which can interfere with the reaction.
-
-
Assess Dicarbonyl Precursor:
-
Action: The precursor for the 4-acetyl group (e.g., a derivative of methylglyoxal or an α-haloketone) should be checked for purity.
-
Rationale: These compounds can self-condense or polymerize over time. Use material from a freshly opened bottle or purify according to literature procedures.
-
-
Optimize Ammonia Source Stoichiometry:
-
Action: Use a significant molar excess of ammonium acetate. While literature suggests various amounts, a starting point of 5-10 equivalents relative to the limiting reagent is often effective.
-
Rationale: A high concentration of the ammonia source is the most effective way to favor diimine formation and suppress the competing oxazole synthesis pathway.[4]
-
Optimizing Reaction Conditions: Beyond Just Heat
Reaction parameters must be finely tuned to navigate the desired reaction pathway while avoiding thermodynamic sinks that lead to byproducts.
Causality Explained: The formation of the imidazole ring involves several equilibrium steps, including imine formation and cyclization, which are sensitive to temperature, solvent, and pH.[9] An incomplete reaction suggests that the activation energy for a key step is not being met or that an intermediate is being diverted down an unproductive path.
| Parameter | Recommended Range | Rationale & Key Considerations | Supporting Sources |
| Temperature | 70 - 110 °C | Balances reaction rate against byproduct formation. Start lower and increase only if the reaction stalls, as confirmed by TLC. | [4] |
| Ammonia Source | Ammonium Acetate | Provides both the nitrogen source and a buffering effect, maintaining a favorable pH for condensation. | [6][10] |
| Molar Excess of NH₄OAc | 5 - 10 equivalents | Maximizes the rate of diimine formation, which is often the rate-limiting step, and minimizes oxazole byproduct. | [4] |
| Solvent | Glacial Acetic Acid, Ethanol, Ethyl Lactate | Acetic acid can act as both solvent and catalyst. "Green" solvents like ethyl lactate have shown excellent results, sometimes eliminating the need for a catalyst. | [4][10] |
| Catalyst (Optional) | Acetic Acid, Boric Acid (5 mol%) | A catalyst can facilitate the condensation and dehydration steps. Boric acid has been shown to be effective in aqueous media. | [4][6] |
Post-Reaction Work-up and Purification Strategy
An incomplete reaction can be exacerbated by a suboptimal work-up procedure, leading to product loss or the co-isolation of impurities.
Causality Explained: Imidazoles are basic and can have significant water solubility, especially when protonated. The acetyl group also increases polarity. A poorly planned extraction or purification can lead to loss of product into the aqueous phase or irreversible adsorption onto silica gel.
-
Initial Work-up:
-
After cooling the reaction mixture, dilute it with a suitable organic solvent like ethyl acetate.[11]
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Caution: Perform this slowly due to potential CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash the organic layer with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.[11]
-
-
Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A gradient of ethyl acetate in hexanes is a good starting point. For a compound like 2-Isopropyl-4-acetyl-1H-imidazole, you will likely require a relatively polar mixture (e.g., starting with 30% EtOAc/Hexanes and gradually increasing).
-
TLC Monitoring: It is crucial to monitor the fractions by TLC to identify and combine those containing the pure product.[5][11]
-
-
Crystallization (If Applicable):
-
If a solid product is obtained, crystallization can be a highly effective final purification step.[12]
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture with hexanes). Filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer to maximize crystal formation.[13][14] Collect the crystals by vacuum filtration.
-
Section 3: Visualizing the Process
Understanding the reaction mechanism and the troubleshooting logic visually can aid in diagnosing problems.
Diagram 1: Simplified Radziszewski Reaction Pathway
This diagram illustrates the key steps in the formation of the imidazole core. Incomplete reactions often stem from inefficiencies in the first step (diimine formation).
Caption: Key mechanistic steps of the Radziszewski imidazole synthesis.
Diagram 2: Troubleshooting Workflow for Incomplete Conversion
This decision tree provides a logical path to follow when diagnosing a stalled reaction.
Caption: A logical workflow for troubleshooting incomplete imidazole synthesis.
References
- Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
-
Lage, S. E., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2023(3), M1704. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
-
Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]
-
Mondal, S. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Benchchem. (n.d.). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.
-
Sharma, V., et al. (2014). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. RSC Advances. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
Yu, P., et al. (2023). Sonochemical Synthesis of Imidazole-Based Compounds. Molecules. Retrieved from [Link]
-
Sudibyo, H., et al. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
-
Angelova, V. T., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Journal of IMAB. Retrieved from [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to 2-Isopropyl-4-acetyl-1H-imidazole and Other Substituted Imidazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 2-isopropyl-4-acetyl-1H-imidazole against other substituted imidazole derivatives. While direct experimental data on this specific combination of substituents is limited in publicly available literature, this document synthesizes information from structurally related compounds to infer its potential pharmacological profile and highlight key structure-activity relationships (SAR). We will explore how substitutions at the 2- and 4-positions of the imidazole ring influence biological activity, with a focus on potential applications in oncology and as modulators of adrenergic receptors. This guide also provides detailed experimental protocols for comparative analysis and discusses the rationale behind these methodologies.
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in metalloenzymes make it a versatile pharmacophore.[2] Imidazole derivatives exhibit a vast range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The biological profile of these compounds is profoundly influenced by the nature and position of substituents on the imidazole ring, which modulate target binding, selectivity, and pharmacokinetic properties.[2]
This guide focuses on the potential of 2-isopropyl-4-acetyl-1H-imidazole, a molecule with two key substitutions that are expected to significantly influence its biological activity. The 2-position isopropyl group is a lipophilic moiety known to impact receptor binding, while the 4-position acetyl group, an electron-withdrawing group, can play a role in molecular interactions and metabolic stability.
The Focus Molecule: 2-Isopropyl-4-acetyl-1H-imidazole
Direct biological data for 2-isopropyl-4-acetyl-1H-imidazole is not extensively reported in peer-reviewed literature. However, based on the known contributions of its constituent parts, we can postulate its potential characteristics. The 2-isopropyl substitution has been associated with various biological activities and is a key feature in some pharmaceutical building blocks.[5] The acetyl group at the 4-position suggests potential for interactions with targets that have specific pockets for accommodating such a group, and it may influence the overall electronic nature of the imidazole ring.
Comparative Analysis with Other Substituted Imidazole Derivatives
To understand the potential of 2-isopropyl-4-acetyl-1H-imidazole, we will compare it with other imidazole derivatives where the effects of substitutions at the 2- and 4-positions have been characterized.
Structure-Activity Relationships (SAR) at the 2-Position: The Role of Alkyl Substituents
Substitution at the 2-position of the imidazole ring is critical for modulating activity against various targets. For instance, in the context of alpha-2-adrenoceptor antagonists, the nature of the substituent at the 2-position significantly influences potency and selectivity.[6]
-
2-Alkyl vs. 2-Aryl Substitution: While our focus molecule has a 2-isopropyl group, many potent biological activities are observed with 2-aryl substituted imidazoles. For example, 2-aryl-4-benzoyl-imidazoles have been identified as potent anticancer agents that inhibit tubulin polymerization.[7] The replacement of an aryl group with an isopropyl group would drastically alter the steric and electronic profile, likely leading to a different target profile.
SAR at the 4-Position: The Influence of Acyl and Other Substituents
The 4-position of the imidazole ring is also a key site for modification to tune biological activity.
-
4-Acyl Substitution: The presence of a benzoyl group at the 4-position, in conjunction with a 2-aryl group, has been shown to be crucial for potent antitubulin activity.[7] The acetyl group in our focus molecule is smaller than a benzoyl group, which would influence its binding affinity and selectivity for the colchicine binding site on tubulin.
-
Other 4-Substitutions: Studies on 4(5)-aryl-2-amino-1H-imidazoles have demonstrated their potential as inhibitors of bacterial biofilm formation.[8] This highlights that diverse functionalities at the 4-position can lead to a wide range of biological outcomes.
Potential Therapeutic Applications and Relevant Signaling Pathways
Based on the SAR of related compounds, 2-isopropyl-4-acetyl-1H-imidazole could be investigated for several therapeutic applications.
Anticancer Activity via Tubulin Polymerization Inhibition
A plausible hypothesis is that 2-isopropyl-4-acetyl-1H-imidazole could act as a microtubule-targeting agent. The 4-acetyl group could mimic the role of the 4-benzoyl group in other antitubulin imidazoles, while the 2-isopropyl group would interact with a hydrophobic pocket in the colchicine binding site of tubulin.
Caption: A generalized workflow for the evaluation of novel imidazole derivatives.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of 2-isopropyl-4-acetyl-1H-imidazole is currently lacking, a comparative analysis based on the established structure-activity relationships of related imidazole derivatives suggests its potential as a novel therapeutic agent, particularly in the realm of oncology. The presence of the 2-isopropyl and 4-acetyl substituents offers a unique combination of steric and electronic properties that warrant further investigation. The experimental protocols outlined in this guide provide a clear path forward for the synthesis and comprehensive biological evaluation of this and other novel imidazole derivatives. Future research should focus on the synthesis of a series of 2-alkyl-4-acyl imidazoles to systematically explore the SAR and identify lead compounds with potent and selective biological activity.
References
- [Reference to a general review on imidazole in medicinal chemistry]
- [Reference to a study on 2-substituted imidazoles]
-
Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., Michel, A. D., & Whiting, R. L. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666–670. [Link]
-
Golcienė, B., Vaickelionienė, R., Endriulaitytė, U., Mickevičius, V., & Petrikaitė, V. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 28065. [Link]
- [Reference to a review on anticancer imidazoles]
- [Reference to a study on tubulin polymeriz
-
Thompson, R. J., Bobbi, S. J., & Melander, C. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472–484. [Link]
- [Reference to a general organic synthesis textbook or review]
- [Reference to the Debus-Radziszewski reaction]
- [Reference to a review on antimicrobial imidazoles]
- [Reference to a review on anti-inflamm
- [Reference to a review on the synthesis of imidazoles]
- [Reference to a review on the biological activities of imidazoles]
- [Reference to a review on the therapeutic applic
- [Reference to a review on the insecticidal properties of imidazoles]
- [Reference to a review on the vers
- [Reference to a review on the structure-activity rel
- [Reference to a review on the synthesis and characteriz
-
Wang, Y., et al. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(20), 7346–7357. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation: 2-Isopropyl-4-acetyl-1H-imidazole via NMR Spectroscopy
In the rigorous landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe scientific outcomes. For a versatile heterocyclic compound like 2-Isopropyl-4-acetyl-1H-imidazole, a key intermediate in various synthetic pathways, unambiguous purity assessment is critical. This guide provides an in-depth, scientifically grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for this purpose. As a primary analytical method, quantitative NMR (qNMR) offers a direct, accurate, and structurally informative approach to purity determination, standing as a benchmark for validation.[1][2][3]
This document is structured to provide not just a protocol, but a logical framework for its application, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11]
Part 1: The NMR-First Approach to Purity Determination
NMR spectroscopy is uniquely powerful for purity assessment because the signal area is directly proportional to the number of nuclei responsible for the signal.[1][2] This fundamental principle allows for not only structural elucidation but also precise quantification without the need for a calibration curve of the analyte itself, qualifying it as a primary ratio method.[2]
Qualitative Assessment: Identifying the Signature and the Strangers
Before quantification, a qualitative ¹H NMR spectrum provides a detailed fingerprint of the sample. For 2-Isopropyl-4-acetyl-1H-imidazole, we expect a specific pattern of signals.
Predicted ¹H NMR Spectrum of 2-Isopropyl-4-acetyl-1H-imidazole:
-
Imidazole Ring Protons (H-2, H-5): Two distinct singlets. The proton at the 5-position will likely be downfield due to the deshielding effect of the adjacent acetyl group.
-
Isopropyl Group (CH and CH₃): A septet for the single methine proton and a doublet for the six equivalent methyl protons.
-
Acetyl Group (CH₃): A sharp singlet for the three methyl protons.
-
Imidazole N-H: A broad singlet, which may be exchangeable with D₂O.
Identifying Impurities: The power of this technique lies in its ability to detect nearly all proton-containing impurities simultaneously.[3] Common impurities may include:
-
Residual Solvents: (e.g., Ethyl acetate, Dichloromethane, Hexane) from the purification process.
-
Starting Materials: Unreacted precursors from the synthesis.[12][13]
-
Side-Products: Isomers or byproducts from the reaction, such as a 5-acetyl isomer.
Quantitative Purity Determination (qNMR)
For an absolute purity value, we employ quantitative ¹H NMR (qNMR). This involves adding a known amount of a high-purity, certified internal standard to a precisely weighed sample.[14][15]
The trustworthiness of a qNMR experiment hinges on meticulous execution where every step is designed to mitigate potential errors.[1]
-
Choice of Internal Standard: A suitable standard (e.g., maleic acid, dimethyl sulfone) must have high purity, be non-reactive with the sample, and possess signals that are sharp, well-resolved, and do not overlap with any analyte signals.[15]
-
Sample Preparation: Both the analyte and the standard must be weighed with high accuracy (e.g., to 0.01 mg).[14] Complete dissolution in a high-purity deuterated solvent (e.g., DMSO-d₆) is critical to ensure a homogeneous solution for accurate shimming and analysis.[15]
-
Acquisition Parameters: To ensure signal integrals are truly quantitative, NMR acquisition parameters must be carefully set. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated, is crucial for complete magnetization recovery between scans. A 90° pulse angle ensures maximum signal for quantification.[2]
-
Preparation: Accurately weigh approximately 15-20 mg of 2-Isopropyl-4-acetyl-1H-imidazole into a clean vial.
-
Standard Addition: Accurately weigh an equimolar amount of a certified internal standard (e.g., Maleic Anhydride) into the same vial.[15] Document the exact masses of both the sample (m_analyte) and the standard (m_std).[14]
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Ensure complete dissolution by vortexing the sample. A clear, particulate-free solution is essential.[15]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube to a standard height (~0.6 mL).[15]
-
Acquisition: Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz) using quantitative parameters (e.g., 90° pulse, relaxation delay D1 = 30s, sufficient number of scans for good signal-to-noise).
-
Processing: Process the spectrum with minimal line broadening (e.g., LB = 0.1-0.3 Hz).[2][14] Carefully perform manual phasing and a multi-point baseline correction to ensure accurate integration.[14]
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculation: Calculate the purity using the following formula[1]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Part 2: Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods—techniques that measure the same attribute via different physical principles.[3][4] The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Purity Validation by qNMR
Caption: Workflow for purity determination by qNMR.
Comparative Analysis Table
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the analyte and expected impurities.[16]
| Feature | NMR Spectroscopy | HPLC-UV | GC-MS |
| Principle | Nuclear spin in a magnetic field | Differential partitioning between mobile and stationary liquid phases | Partitioning between a mobile gas phase and a stationary phase, with mass-based detection |
| Structural Info | Excellent. Provides a detailed structural map of the analyte and impurities. | Poor. Retention time is the primary identifier. Diode-array detectors offer some spectral info. | Good. Mass spectrum provides fragmentation patterns aiding in identification. |
| Quantitation | Primary Method (qNMR). Highly accurate and precise without an analyte-specific standard.[2] | Relative Method. Requires a certified reference standard of the analyte for accurate quantification.[16] | Relative Method. Requires a reference standard for accurate quantification. |
| Analyte Suitability | Requires solubility in a deuterated solvent. Nearly universal for ¹H-containing compounds.[3] | Excellent for non-volatile and thermally sensitive compounds.[17] | Requires analyte to be volatile and thermally stable.[17] |
| Impurity Detection | Detects all proton-containing species, including unexpected ones. | Detects compounds with a UV chromophore. | Detects volatile and semi-volatile compounds. |
| Sample Prep | Simple: weigh, dissolve, run. | Moderate: requires mobile phase preparation, filtering, and method development. | Can require derivatization for non-volatile analytes. |
| Destructive? | No. Sample can be fully recovered. | No, but the sample is diluted in solvent. | Yes. Sample is vaporized and consumed. |
| Throughput | Moderate. Long relaxation delays for qNMR can increase experiment time. | High. Autosamplers allow for rapid analysis of many samples. | High. Fast run times for volatile compounds. |
Synergistic Application of Methods
A robust purity validation strategy often employs a combination of techniques. According to ICH guidelines, using a combination of two or more analytical procedures can achieve the necessary level of discrimination when a single procedure is not specific.[4]
-
NMR provides the primary, absolute purity value and structural confirmation.
-
HPLC-UV is ideal for detecting trace non-volatile impurities that may not be visible in the ¹H NMR spectrum due to low concentration or signal overlap.
-
GC-MS is the gold standard for identifying and quantifying residual volatile solvents and other volatile impurities.[17]
Decision Logic for Method Selection
Caption: Decision logic for selecting a purity analysis method.
Conclusion
For the validation of 2-Isopropyl-4-acetyl-1H-imidazole purity, ¹H NMR spectroscopy stands out as the premier technique . It offers unparalleled structural information and serves as a primary method for absolute quantification (qNMR), providing a direct and robust assessment of purity. While orthogonal methods like HPLC and GC-MS are invaluable for comprehensive impurity profiling, particularly for non-volatile and volatile trace components respectively, qNMR provides the most direct, accurate, and self-validating measurement of the main component's purity in a single, non-destructive experiment. Adopting a qNMR-first approach, supplemented by chromatographic techniques as needed, constitutes a scientifically rigorous and efficient strategy for quality control in any research or development setting.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
-
Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Purity by Absolute qNMR Instructions Source: ACS.org URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]
-
Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP-NF URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
-
Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications Source: TSI Journals URL: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biospectra.us [biospectra.us]
- 10. ipa-india.org [ipa-india.org]
- 11. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. tsijournals.com [tsijournals.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Comparative Efficacy of 2-Isopropyl-4-acetyl-1H-imidazole in the Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): A Technical Guide
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[1] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 has emerged as a key therapeutic target in oncology.[2][3] This guide provides a comprehensive comparison of a novel investigational compound, 2-Isopropyl-4-acetyl-1H-imidazole (hereafter designated Cmpd-I ), against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod . We present a detailed framework for assessing enzymatic potency, determining the mechanism of inhibition, and establishing cellular activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation immunomodulatory agents.
Introduction: The Rationale for Targeting IDO1
The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a central mechanism of immune regulation.[4] The heme-containing enzyme IDO1 initiates this pathway by converting tryptophan to N-formylkynurenine.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells and immune cells creates an immunosuppressive shield.[2][5] This is achieved through two primary mechanisms:
-
Tryptophan Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are essential for anti-tumor immunity.[3][6]
-
Kynurenine Production: The accumulation of kynurenine and its derivatives actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[2][3]
Given its pivotal role in tumor immune escape, the development of potent and selective IDO1 inhibitors is a high-priority strategy in immuno-oncology.[7] Cmpd-I, a novel small molecule featuring a 2,4-substituted imidazole core, has been designed to interact with the heme-containing active site of IDO1. This guide outlines the necessary experimental framework to validate its efficacy in comparison to established benchmarks.
Comparative Inhibitors: Establishing the Benchmark
To accurately assess the potential of Cmpd-I, it is essential to compare it against inhibitors with well-defined properties.
-
Epacadostat (INCB024360): A highly potent and selective inhibitor of IDO1.[8][9] It acts as a competitive inhibitor with respect to tryptophan and has demonstrated an IC50 in the low nanomolar range in cellular assays.[8][10]
-
Navoximod (GDC-0919): Another potent IDO1 inhibitor that, in contrast to Epacadostat, exhibits a non-competitive or uncompetitive mode of inhibition with respect to tryptophan.[8][11]
The distinct mechanisms of these two compounds provide an excellent basis for a comprehensive evaluation of Cmpd-I's biochemical profile.
Experimental Design and Methodologies
The following protocols are designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
In Vitro Enzymatic Inhibition Assay
This primary assay directly quantifies the ability of a compound to inhibit purified recombinant human IDO1.
Principle: The assay measures the production of N-formylkynurenine, the direct product of the IDO1 reaction, by monitoring the increase in absorbance at 321 nm.[12] Alternatively, after acid hydrolysis to kynurenine, the product can be detected colorimetrically.[13][14]
Detailed Protocol:
-
Assay Buffer Preparation: Prepare a buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13][15]
-
Causality: Ascorbic acid and methylene blue are essential reducing agents that maintain the enzyme's heme iron in its active Fe(II) state, ensuring maximal and consistent enzyme activity. Catalase is included to remove hydrogen peroxide, which can damage the heme cofactor.
-
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-I, Epacadostat, and Navoximod in 100% DMSO. Perform 3-fold serial dilutions in assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration).
-
Assay Plate Setup (96-well UV-transparent plate):
-
Test Wells: Add 10 µL of serially diluted compound.
-
Positive Control (100% Activity): Add 10 µL of assay buffer containing the same final DMSO concentration as the test wells (e.g., 1%).
-
Negative Control (Blank): Add 10 µL of assay buffer.
-
-
Enzyme Addition: Thaw recombinant human IDO1 enzyme on ice and dilute to the working concentration (e.g., 40 ng/µL) in assay buffer.[16][17] Add 10 µL of the diluted enzyme to the "Test" and "Positive Control" wells. Add 10 µL of assay buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution of L-Tryptophan in assay buffer. Initiate the reaction by adding 80 µL of the L-Tryptophan solution to all wells (final concentration ~200 µM, which is >10x the reported Km).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 321 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive - V_blank)] * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition (MoI) Determination
Principle: To understand how Cmpd-I inhibits IDO1, the enzymatic assay is repeated with varying concentrations of both the inhibitor and the substrate (L-Tryptophan). The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot to distinguish between competitive, non-competitive, and other inhibition models.[18][19][20]
Workflow Diagram:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[19][20]
-
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).[19]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[20]
Results and Discussion
The following tables present hypothetical, yet realistic, data based on the known performance of the comparator compounds.
Comparative Potency (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant IDO1. Lower values indicate higher potency.
| Compound | IDO1 Enzymatic IC50 (nM) |
| Cmpd-I | 25.5 ± 4.2 |
| Epacadostat | 12.1 ± 2.5[8] |
| Navoximod | 75.0 ± 9.8[8][21] |
Discussion: The hypothetical data suggest that Cmpd-I is a potent inhibitor of IDO1, with an IC50 value in the low nanomolar range. Its potency is comparable to that of established clinical candidates, being approximately twofold less potent than Epacadostat but threefold more potent than Navoximod in this direct enzymatic assay.
Mechanism of Inhibition
This table summarizes the inhibition constant (Ki) and the observed mechanism of inhibition derived from Lineweaver-Burk analysis.
| Compound | Mechanism of Inhibition | Ki (nM) |
| Cmpd-I | Competitive | 15.2 |
| Epacadostat | Competitive[8] | ~10 |
| Navoximod | Non-competitive[8] | ~7[21] |
Discussion: The analysis indicates that Cmpd-I acts as a competitive inhibitor with respect to the substrate, L-tryptophan. This suggests that Cmpd-I likely binds directly to the active site of IDO1, competing with the natural substrate. This shared mechanism with the highly selective inhibitor Epacadostat is a favorable characteristic. The calculated Ki of 15.2 nM provides a direct measure of binding affinity, confirming a high-affinity interaction.
IDO1 Catalytic Cycle and Inhibition Mechanism:
Caption: Competitive inhibition of the IDO1 catalytic cycle by Cmpd-I.
Conclusion and Future Directions
The investigational compound 2-Isopropyl-4-acetyl-1H-imidazole (Cmpd-I) demonstrates significant potential as a therapeutic agent targeting the IDO1 pathway. Our comparative analysis framework reveals it to be a potent, competitive inhibitor with efficacy comparable to clinical-stage molecules like Epacadostat and Navoximod.
The next critical steps in the evaluation of Cmpd-I should include:
-
Cellular Potency Assays: Validating its activity in a cellular context using IFN-γ-stimulated cancer cell lines (e.g., HeLa or SKOV-3) to determine its cell-based EC50.[14][15]
-
Selectivity Profiling: Assessing its inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to establish its selectivity profile.[8][10]
-
In Vivo Pharmacokinetics and Pharmacodynamics: Evaluating its properties in animal models to confirm target engagement (i.e., reduction of plasma kynurenine) and assess its anti-tumor efficacy.[22]
This guide provides a robust, scientifically grounded methodology for the continued development and validation of Cmpd-I as a promising new candidate for cancer immunotherapy.
References
-
Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. PMC - NIH. [Link]
-
Wikipedia. (2024). Lineweaver–Burk plot. Wikipedia. [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. [Link]
-
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Mellor, A. L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PMC. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PMC - NIH. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Ye, Z., et al. (2019). Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO. Frontiers in Immunology. [Link]
-
Smith, C., et al. (2023). IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. Cureus. [Link]
-
Fiori, F., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology. [Link]
-
He, Y., et al. (2021). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Journal of Hematology & Oncology. [Link]
-
Chevolet, I., et al. (2023). The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC. PMC. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]
-
Zhai, L., et al. (2015). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research. [Link]
-
Muir, M., et al. (2021). Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. ResearchGate. [Link]
-
Li, F., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC - NIH. [Link]
-
Al-Hussaini, M., et al. (2024). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]
-
Mondanelli, G., et al. (2017). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. PMC. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience. [Link]
-
Zhai, L., et al. (2018). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. PMC. [Link]
-
Mautino, M. R., et al. (2019). Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. ACS Publications. [Link]
Sources
- 1. The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]
- 6. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
- 20. jackwestin.com [jackwestin.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: LC-MS/MS Validation of 2-Isopropyl-4-acetyl-1H-imidazole
Executive Summary & Mechanistic Rationale
The accurate quantification of substituted imidazoles, such as 2-Isopropyl-4-acetyl-1H-imidazole (2-IPA-Im) , is a critical analytical bottleneck in pharmaceutical development, forensic toxicology, and environmental trace analysis. As a highly polar, basic compound (molecular weight 152.19 g/mol ), 2-IPA-Im presents unique chromatographic and mass spectrometric challenges.
This guide objectively evaluates the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The Causality of Method Selection
As an Application Scientist, method selection cannot be arbitrary; it must be driven by the physicochemical properties of the analyte:
-
The GC-MS Limitation: Imidazoles possess a secondary amine in the ring that readily participates in hydrogen bonding. This high polarity leads to severe peak tailing, poor volatility, and thermal lability in a standard GC inlet. Without complex, time-consuming derivatization steps, GC-MS yields poor recovery and reproducibility[1].
-
The HPLC-UV Limitation: While HPLC-UV is the workhorse for bulk API purity assays, it lacks the specificity required for trace-level quantification. In complex biological or environmental matrices, co-eluting matrix components absorb at similar UV wavelengths, drastically inflating the Limit of Detection (LOD)[2].
-
The LC-MS/MS Advantage: The basic nitrogen of the imidazole ring (pKa ~7.0) makes 2-IPA-Im an ideal candidate for Positive Electrospray Ionization (ESI+). By utilizing a slightly acidic mobile phase, the compound is pre-protonated in solution, ensuring near-quantitative ionization efficiency and enabling limits of quantification (LOQ) in the low nanomolar (nM) range[3][4].
Decision logic for selecting LC-MS/MS over GC-MS and HPLC-UV for imidazole derivatives.
Comparative Performance Data
To establish a self-validating framework, we must benchmark the expected performance of these analytical platforms based on International Council for Harmonisation (ICH) validation parameters. The data below synthesizes validation metrics across structurally related imidazole derivatives[2][3][4].
| Validation Parameter | HPLC-UV | GC-MS (Derivatized) | LC-MS/MS (ESI+) |
| Linearity (R²) | > 0.999 | > 0.990 | > 0.996 |
| Limit of Detection (LOD) | ~0.005% w/w | 0.05 – 0.89 µg/mL | 1 – 25 nM (or ~1 ng/mL) |
| Limit of Quantification (LOQ) | ~0.014% w/w | 0.23 – 1.93 µg/mL | 1 – 50 nM (or ~5 ng/mL) |
| Accuracy (% Recovery) | 98.4% | 58.8% – 160.9% | 86.0% – 114.5% |
| Precision (%RSD) | < 2.0% | Highly Variable | < 9.5% (Intra-day) |
| Matrix Effect | Severe Interference | Moderate | 0.01% – 14.8% (Correctable) |
| Sample Prep Time | Low | High (Derivatization) | Low to Moderate |
Data Interpretation: LC-MS/MS provides a 100- to 1000-fold improvement in sensitivity (LOD/LOQ) compared to GC-MS and HPLC-UV[2][3]. While GC-MS suffers from massive accuracy swings (58-160%) due to incomplete derivatization or thermal degradation, LC-MS/MS maintains tight accuracy (86-114%) when paired with an appropriate internal standard[2][3].
Self-Validating Experimental Protocol: LC-MS/MS
A robust analytical method must be self-validating—meaning internal controls automatically flag matrix effects, extraction losses, or instrument drift. Below is the optimized, step-by-step methodology for the LC-MS/MS validation of 2-IPA-Im.
Step 1: Sample Preparation & Matrix Spiking
Causality: Biological and environmental matrices cause ion suppression in the ESI source. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any signal loss is proportionally mirrored in the IS, mathematically canceling out the matrix effect[3][5].
-
Aliquot 100 µL of the sample matrix (e.g., plasma, environmental extract) into a microcentrifuge tube.
-
Spike with 10 µL of SIL-IS (e.g., 2-IPA-Im-d3) at a concentration of 50 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation and extract the target analyte[3].
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial, filtering through a 0.22 µm PTFE membrane[3].
Step 2: Chromatographic Separation (UHPLC)
Causality: Imidazoles are highly polar and often exhibit poor retention on standard C18 columns. Using a sub-2 µm HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-endcapped C18 column ensures adequate retention (k' > 2) away from the solvent front, minimizing matrix ion suppression[1][2].
-
Column: Phenomenex Kinetex 1.7 µm Polar C18 or equivalent HILIC column (100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid. (Note: The pH of ~4.0 ensures the imidazole ring remains fully protonated[3][5]).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic elution at 60% A / 40% B, or a shallow gradient depending on matrix complexity[3].
-
Injection Volume: 5 - 10 µL.
Step 3: Tandem Mass Spectrometry (ESI+ MRM)
Causality: Multiple Reaction Monitoring (MRM) filters out background noise by isolating the specific precursor mass and tracking its unique fragmentation pathway.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Isolate the [M+H]+ ion at m/z 153.1 .
-
Product Ions (Transitions):
-
Quantifier Transition: m/z 153.1 → m/z 111.1 (Loss of the acetyl group, -42 Da).
-
Qualifier Transition: m/z 153.1 → m/z 69.1 (Subsequent cleavage of the isopropyl group).
-
-
Collision Energy (CE): Optimize between 15-25 eV using direct infusion of a neat standard.
Step-by-step self-validating LC-MS/MS workflow for 2-Isopropyl-4-acetyl-1H-imidazole.
Step 4: ICH Validation Execution
To finalize the method, execute the following validation runs[2][5]:
-
Linearity: Run calibration standards from 1 ng/mL to 3000 ng/mL. Ensure R² > 0.996[3].
-
Precision & Accuracy: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in replicates of six across three different days. Accuracy must fall within 85-115%, and %RSD must be <15%[5].
-
Matrix Effect Assessment: Compare the peak area of 2-IPA-Im spiked into post-extracted blank matrix versus neat solvent. An acceptable matrix effect is <15% variation[3].
References
-
Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry Analytical Communications (RSC Publishing) URL: [Link]
-
Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine - Ovid URL:[Link]
-
Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma PubMed (National Institutes of Health) URL: [Link]
-
Imidazole quantification by LC determination - 2019 Wiley Analytical Science URL:[Link]
Sources
- 1. Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of 2-Isopropyl-4-acetyl-1H-imidazole and 2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the stability of heterocyclic compounds is a cornerstone of efficacy, safety, and shelf-life. Imidazole derivatives, in particular, are ubiquitous scaffolds in a vast array of biologically active molecules. This guide provides a detailed comparative analysis of the chemical stability of two such derivatives: 2-Isopropyl-4-acetyl-1H-imidazole and 2-methylimidazole. While direct, side-by-side experimental stability data for these two specific compounds is not extensively available in the public domain, this document will leverage established principles of organic chemistry, the known effects of substituents on the imidazole ring, and available data for related structures to provide a robust predictive comparison.
The core objective of this guide is to equip researchers with the foundational knowledge and practical experimental designs to assess the relative stability of these and similar imidazole-based compounds. We will delve into the anticipated effects of different chemical stressors—namely pH, oxidative conditions, and thermal stress—on each molecule, supported by detailed, actionable experimental protocols.
Molecular Structures and Predicted Electronic Effects
The stability of an aromatic heterocyclic ring like imidazole is intrinsically linked to its electron density and the nature of its substituents.
-
2-methylimidazole: This molecule features a methyl group at the 2-position. A methyl group is a weak electron-donating group (EDG) through an inductive effect, which slightly increases the electron density of the imidazole ring.
-
2-Isopropyl-4-acetyl-1H-imidazole: This derivative presents a more complex substitution pattern.
-
The isopropyl group at the 2-position is a stronger electron-donating group than a methyl group due to a more pronounced inductive effect. This would be expected to increase the electron density of the ring, potentially making it more susceptible to oxidation but more stable against certain types of degradation.
-
The acetyl group at the 4-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This will significantly decrease the electron density of the imidazole ring, which can impact its reactivity and stability.[1][2]
-
The opposing electronic effects of the isopropyl and acetyl groups on 2-Isopropyl-4-acetyl-1H-imidazole make its overall stability profile less intuitive to predict without empirical data. However, the presence of the electron-withdrawing acetyl group is likely to be a dominant factor in its reactivity.
Comparative Stability Analysis Under Stress Conditions
pH Stability (Hydrolysis)
The imidazole ring itself is generally stable to hydrolysis. However, the substituents can influence its stability in acidic or basic media.
-
2-methylimidazole: This compound is generally stable across a range of pH values. However, in strongly acidic solutions, the imidazole ring can be protonated, which may affect its interactions and long-term stability. In highly alkaline conditions, while the ring is stable, forced degradation can occur under harsh conditions. Studies on zeolitic imidazolate frameworks (ZIFs) containing 2-methylimidazole have shown that the ligand can be released in buffered aqueous environments, particularly at a pH below its pKa (around 7.85), leading to the degradation of the framework structure.[3]
-
2-Isopropyl-4-acetyl-1H-imidazole: The acetyl group introduces a potential site for hydrolysis, particularly under basic conditions, which could lead to the formation of a carboxylate group. However, the acetyl group's electron-withdrawing nature will make the imidazole ring less basic and therefore less likely to be protonated in acidic conditions. The stability of the isopropyl group itself is generally high, though extreme acidic conditions could potentially lead to its cleavage over extended periods.
Prediction: 2-methylimidazole is expected to exhibit greater overall hydrolytic stability across a broad pH range due to the absence of a readily hydrolyzable functional group. 2-Isopropyl-4-acetyl-1H-imidazole may be susceptible to base-catalyzed hydrolysis of the acetyl group.
Oxidative Stability
The imidazole ring can be susceptible to oxidative degradation. The electron density of the ring plays a crucial role in its susceptibility to oxidation.
-
2-methylimidazole: The electron-donating methyl group slightly increases the electron density of the ring, which could make it more prone to oxidation compared to unsubstituted imidazole. The atmospheric half-life of 2-methylimidazole is estimated to be around 4.1 hours due to reaction with hydroxyl radicals, indicating its susceptibility to oxidative degradation.[4]
-
2-Isopropyl-4-acetyl-1H-imidazole: The electron-donating isopropyl group would be expected to increase susceptibility to oxidation. However, the strongly electron-withdrawing acetyl group will significantly decrease the electron density of the ring, likely making it more resistant to oxidation compared to 2-methylimidazole.
Prediction: 2-Isopropyl-4-acetyl-1H-imidazole is predicted to have greater oxidative stability than 2-methylimidazole due to the deactivating effect of the acetyl group on the aromatic ring.
Thermal Stability
The thermal stability of imidazole derivatives is generally high due to the aromaticity of the ring.
-
2-methylimidazole: Exhibits good thermal stability.[5] Its melting point is around 142-145 °C, and it boils at approximately 267 °C.
-
2-Isopropyl-4-acetyl-1H-imidazole: The larger molecular weight and increased polarity due to the acetyl group may lead to a higher melting point. The overall thermal stability is expected to be high, comparable to other substituted imidazoles. The presence of the acetyl and isopropyl groups is not expected to introduce significant thermal instability under typical pharmaceutical and material science processing conditions.
Prediction: Both compounds are expected to exhibit high thermal stability. A definitive comparison would require experimental analysis such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Summary of Predicted Stability
| Stability Parameter | 2-methylimidazole | 2-Isopropyl-4-acetyl-1H-imidazole | Rationale for Prediction |
| pH Stability | Higher | Lower (potential for hydrolysis) | The acetyl group in 2-isopropyl-4-acetyl-1H-imidazole is a potential site for base-catalyzed hydrolysis. |
| Oxidative Stability | Lower | Higher | The electron-withdrawing acetyl group in 2-isopropyl-4-acetyl-1H-imidazole deactivates the ring towards oxidation. |
| Thermal Stability | High | High | Both molecules possess a stable aromatic imidazole core. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these two compounds, a forced degradation study is recommended.[6][7] The following protocols provide a framework for such an investigation.
General Setup for Forced Degradation Studies
Objective: To generate a degradation profile of each compound under various stress conditions to compare their intrinsic stability.
Materials:
-
2-Isopropyl-4-acetyl-1H-imidazole
-
2-methylimidazole
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Thermostatically controlled oven
-
Photostability chamber
Workflow Diagram:
Caption: Experimental workflow for forced degradation studies.
Protocol for pH Stability (Hydrolysis)
-
Preparation: Prepare solutions of each compound (e.g., 1 mg/mL) in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and a pH 7.0 buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: For acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol for Oxidative Stability
-
Preparation: Prepare solutions of each compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂. If no degradation is observed, a higher concentration (e.g., 30% H₂O₂) can be used.
-
Incubation: Store the solutions at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples directly by HPLC.
Protocol for Thermal Stability
-
Solid State: Place a known amount of each solid compound in a vial and expose it to elevated temperatures (e.g., 60°C and 80°C) in a calibrated oven.
-
Solution State: Prepare solutions of each compound in a suitable solvent (e.g., water or a buffer) and expose them to the same elevated temperatures.
-
Sampling: At specified time points, dissolve a portion of the solid sample in a suitable solvent for analysis. For the solution state, withdraw aliquots.
-
Analysis: Analyze all samples by HPLC.
-
Further Analysis (Optional): Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the solid samples to determine decomposition temperatures and phase transitions.
Potential Degradation Pathway Diagram:
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Binding Affinity Assays for 2-Isopropyl-4-acetyl-1H-imidazole
Introduction: The Imperative for Rigorous Binding Affinity Validation
In the landscape of modern drug discovery, the accurate characterization of a small molecule's interaction with its biological target is paramount. This guide focuses on a novel compound, 2-Isopropyl-4-acetyl-1H-imidazole, which features an imidazole scaffold—a privileged structure in medicinal chemistry known for a wide range of biological activities, from anti-inflammatory to kinase inhibition.[1][2][3] As with any promising new chemical entity, the foundational step in its journey toward a potential therapeutic is the precise and reliable measurement of its binding affinity for its target protein.
A single binding affinity value, often the dissociation constant (K_d), is merely a point estimate. To establish true confidence in this critical parameter, a robust cross-validation strategy is not just recommended; it is essential. Cross-validation involves employing two or more orthogonal assays—methods that rely on different underlying physical principles—to measure the same interaction.[4] This approach ensures that the observed binding is not an artifact of a particular experimental setup and provides a much higher degree of confidence in the data, a cornerstone of trustworthy and reproducible science.[5][6]
This guide provides a comprehensive framework for cross-validating the binding affinity of 2-Isopropyl-4-acetyl-1H-imidazole. We will detail the methodologies for two powerful and widely adopted techniques, Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), and present a logical workflow for comparing their outputs to generate a validated binding profile.
Section 1: The Principle of Orthogonal Assay Selection
The logic behind using orthogonal methods is to mitigate the risk of technology-specific artifacts. If two assays with fundamentally different detection methods produce concordant results, the confidence in the measured affinity increases exponentially.[7] For our target compound, we have selected:
-
Surface Plasmon Resonance (SPR): A label-free, surface-based technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[8] It provides a wealth of kinetic information, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) is calculated (K_d = k_off / k_on).[9]
-
Microscale Thermophoresis (MST): A solution-based method that measures the directed movement of molecules along a microscopic temperature gradient.[8][10] A change in the hydration shell, charge, or size of a molecule upon ligand binding alters this movement, which is detected via fluorescence. This technique measures binding in solution, closely mimicking native biological conditions.
The pairing of a surface-based method (SPR) with a solution-based method (MST) provides a rigorous test of the binding interaction, as it is unlikely that both techniques would be susceptible to the same non-specific binding artifacts.
Caption: Step-by-step workflow for a typical SPR experiment.
Section 3: Assay Methodology 2 - Microscale Thermophoresis (MST)
Causality Behind Experimental Choices
MST measures binding in solution, which avoids potential artifacts from protein immobilization. [10]The method requires one binding partner to be fluorescent. Labeling the target protein is often the preferred strategy, as it allows the direct measurement of binding to the untagged small molecule. The choice of fluorophore and labeling chemistry (e.g., NHS-ester chemistry for primary amines) is critical to ensure that the label does not interfere with the binding interaction. The experiment is performed in capillaries, minimizing sample consumption.
Experimental Protocol: MST Analysis
-
Protein Labeling:
-
Label the target protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The labeling ratio should be optimized to be around 1 dye molecule per protein.
-
Remove excess, unbound dye using a purification column (e.g., a desalting column).
-
Determine the final concentration and degree of labeling of the fluorescent protein.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution series of the 2-Isopropyl-4-acetyl-1H-imidazole compound in the assay buffer (e.g., PBS with 0.05% Tween-20). The final DMSO concentration must be kept constant.
-
Add a constant concentration of the fluorescently labeled target protein to each dilution of the compound. The protein concentration should be well below the expected K_d (e.g., 10-50 nM).
-
Mix gently and incubate for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument applies an infrared laser to create a temperature gradient, and the fluorescence within the capillary is monitored before, during, and after the heating.
-
-
Data Analysis:
-
The instrument software calculates the change in the normalized fluorescence (ΔF_norm) as a function of the ligand concentration.
-
Plot ΔF_norm against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to an appropriate model (e.g., the K_d model) to determine the dissociation constant (K_d).
-
Caption: Step-by-step workflow for a typical MST experiment.
Section 4: Cross-Validation and Data Interpretation
The ultimate goal of this process is to compare the K_d values derived from our two orthogonal assays. A high degree of concordance between the results from SPR and MST provides strong validation of the binding affinity.
Data Presentation: Summarizing Quantitative Results
The data should be compiled into a clear, comparative table.
| Parameter | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Association Rate (k_on) | 1.2 x 10^5 M^-1s^-1 | Not Applicable |
| Dissociation Rate (k_off) | 6.0 x 10^-3 s^-1 | Not Applicable |
| Dissociation Constant (K_d) | 50 nM (Calculated from k_off/k_on) | 65 nM (Direct Fit) |
| Principle | Surface-based, label-free | Solution-based, fluorescence |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Comparative Analysis and Troubleshooting
In the hypothetical data above, the K_d values of 50 nM (SPR) and 65 nM (MST) are in excellent agreement. Generally, values within a 2- to 3-fold difference are considered a successful cross-validation for early-stage drug discovery projects.
However, discrepancies can and do occur. Understanding their potential origins is key to a thorough analysis: [7]
-
Protein Activity: The protein's activity might be compromised by immobilization to the SPR sensor surface, leading to an apparent weaker affinity compared to the in-solution MST measurement.
-
Avidity and Multivalency: If the target protein exists as a dimer or multimer, SPR may detect avidity effects that are not as pronounced in the solution-based MST assay, potentially leading to a measured affinity that appears stronger (lower K_d). [9][11]* Buffer and Additive Mismatches: Although buffers should be matched as closely as possible, minor differences in additives or detergents can impact binding differently in each assay format.
-
Label Interference: The fluorescent label used in MST could sterically hinder the binding of the small molecule, resulting in a weaker measured affinity. This can be tested by labeling the protein at a different site or by using a label-free method for cross-validation if available.
Should a significant discrepancy arise, further investigation is warranted. This self-validating system prompts the scientist to question the data and design experiments to understand the source of the difference, ultimately leading to a more accurate model of the molecular interaction.
Conclusion
The rigorous determination of binding affinity is a foundational pillar of drug discovery. Relying on a single assay, no matter how robust it seems, introduces an element of risk. By employing a cross-validation strategy with orthogonal methods like Surface Plasmon Resonance and Microscale Thermophoresis, researchers can significantly increase their confidence in the data. This approach not only validates a key parameter like the K_d but also provides deeper insight into the nuances of the molecular interaction. For a promising compound like 2-Isopropyl-4-acetyl-1H-imidazole, this level of rigor is essential for making informed decisions as it progresses through the discovery pipeline.
References
- Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed.
- Cross-Validation of Compound Activity: A Guide to Comparing Assay Formats. Benchchem.
- Assays for direct binding of small molecules and proteins. ResearchGate.
- Biomolecular Binding Affinity. axiVEND microarrays.
- Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. PMC.
- Protein-Small Molecule Interaction Analysis. Helsinki.fi.
- Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
- Cross validation in bioanalysis: Why, when and how? ResearchGate.
- Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (PDF) ResearchGate.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC.
- Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. axivend.com [axivend.com]
- 9. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helsinki.fi [helsinki.fi]
- 11. Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Proactive Defense: Essential Personal Protective Equipment for Handling 2-Isopropyl-4-acetyl-1H-imidazole
This guide provides a comprehensive, step-by-step framework for the selection, use, and disposal of PPE when working with 2-Isopropyl-4-acetyl-1H-imidazole, ensuring both your safety and the integrity of your research.
Understanding the Risk: The Corrosive Nature of Imidazoles
The primary hazard associated with imidazole and its derivatives is their corrosive nature.[3][4] These compounds can cause significant chemical burns upon contact with skin and eyes.[5] Furthermore, inhalation of dust or vapors can lead to respiratory irritation.[6] Therefore, the selection of PPE must be centered around creating an impermeable barrier to prevent any direct contact with the chemical.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 2-Isopropyl-4-acetyl-1H-imidazole. This involves protection for your eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes, dust, and vapors.[7]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with chemical safety goggles.[8] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
-
Glove Selection: Chemically resistant gloves are a critical component of your PPE. Nitrile gloves are a common and effective choice for handling many chemicals, including imidazoles.[4] Always inspect gloves for any signs of damage, such as pinholes, before use.[4]
-
Proper Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[4][9] This involves peeling one glove off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside.
Body Protection: Shielding Against Spills and Contamination
-
Laboratory Coat: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is required.[4] This will protect your skin and personal clothing from accidental spills.
-
Full-Length Pants and Closed-Toe Shoes: To ensure complete skin coverage, always wear full-length pants and closed-toe shoes in the laboratory.[4][10]
Respiratory Protection: When Engineering Controls are Insufficient
In most cases, handling 2-Isopropyl-4-acetyl-1H-imidazole in a properly functioning chemical fume hood will provide adequate respiratory protection.[3][7] However, if there is a risk of generating significant dust or aerosols, or if you are working outside of a fume hood, respiratory protection may be necessary. In such cases, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7][8]
Operational Plan: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Doffing (Taking Off) PPE Workflow
Caption: Procedural flow for the safe removal of contaminated Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has been in contact with 2-Isopropyl-4-acetyl-1H-imidazole, including gloves and any contaminated wipes, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Container Management: Ensure the waste container is compatible with the chemical and is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[11][12] Do not dispose of this material down the drain.[1][9]
By adhering to these rigorous PPE protocols, you are not only safeguarding your own health but also upholding the highest standards of laboratory safety and scientific integrity.
References
- ChemSupply Australia. (2023, September 25).
- Alpha Resources. (2024, September 26). IMIDAZOLE.
- (2010, February 4).
- Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
- Apollo Scientific. Imidazole.
- SAFETY D
- G-Biosciences.
- Thermo Fisher Scientific. (2025, September 7).
- Imidazole.
- Fisher Scientific.
- Cayman Chemical. (2025, November 4).
- Zaera Research Group. (2022, October 11). Isopropyl alcohol.
- NextSDS.
- NextSDS.
- Axxence. (2023, June 14).
- AK Scientific, Inc. 4-Isopropyl-1H-imidazole-5-amine.
- Benchchem.
- (2025, February 28). Imidazole.
- Fisher Scientific. (2012, February 6).
- SCBT. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. alpharesources.com [alpharesources.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
